2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-12(2)14(9-11)17-10-15(18(20)21)13-5-3-4-6-16(13)19-17/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKYBSLBFZYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346889 | |
| Record name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20389-07-5 | |
| Record name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
CAS Number: 20389-07-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acids known for their diverse pharmacological potential. Due to the limited publicly available data specific to this compound, this guide also incorporates information from closely related analogs to provide a thorough understanding of its potential synthesis, biological activities, and mechanisms of action.
Chemical Properties and Synthesis
This compound belongs to the family of quinoline carboxylic acids, which are characterized by a quinoline core with a carboxylic acid moiety at the 4-position. The synthesis of such compounds is well-established in organic chemistry, with the Pfitzinger and Doebner reactions being two of the most common methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20389-07-5 |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | This compound |
Experimental Protocols for Synthesis
a) Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[1][2]
Protocol:
-
In a round-bottom flask, dissolve isatin and 1-(2,5-dimethylphenyl)ethan-1-one in ethanol.
-
Add a solution of potassium hydroxide in water to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain pure this compound.
b) Doebner Reaction
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][4]
Protocol:
-
In a suitable solvent such as ethanol, mix 2,5-dimethylaniline, an appropriate aldehyde, and pyruvic acid.
-
Heat the mixture to reflux for a specified period.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with a cold solvent, and purify by recrystallization.
Caption: General workflows for the synthesis of this compound.
Potential Biological Activities
While specific biological data for this compound is not extensively available in the public domain, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a wide range of reported biological activities. Research on analogous compounds suggests potential applications in several therapeutic areas.[5][6]
a) Anticancer Activity
Numerous derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their anticancer properties.[7] These compounds have been shown to inhibit various cancer cell lines through different mechanisms, including the inhibition of histone deacetylases (HDACs) and sirtuins.[7][8]
Table 2: Anticancer Activity of Selected 2-Arylquinoline-4-carboxylic Acid Analogs
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Analog D28 | K562 (Leukemia) | Potent antiproliferative activity | [7] |
| Analog P6 | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [8] |
| Analog 41 | DHODH Inhibition | 9.71 ± 1.4 nM | [9] |
| Analog 43 | DHODH Inhibition | 26.2 ± 1.8 nM | [9] |
b) Antibacterial Activity
The quinoline core is a fundamental component of many antibacterial agents. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[10]
Table 3: Antibacterial Activity of Selected 2-Phenylquinoline-4-carboxylic Acid Analogs
| Compound | Bacterial Strain | Activity (MIC) | Reference |
| Analog 5a₄ | Staphylococcus aureus | 64 µg/mL | [10] |
| Analog 5a₇ | Escherichia coli | 128 µg/mL | [10] |
c) Anti-inflammatory Activity
Quinoline derivatives have also been explored for their anti-inflammatory potential.[11] Studies on related quinoline-4-carboxylic acids have shown that they can exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6][11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or analogs) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Potential Signaling Pathways
The biological effects of quinoline-4-carboxylic acid derivatives are often attributed to their interaction with specific signaling pathways. While the precise pathways modulated by this compound are not yet elucidated, related compounds have been shown to influence key cellular processes.
For instance, some quinoline derivatives with anticancer activity have been found to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.[12]
Caption: A potential mechanism of action for quinoline-4-carboxylic acid derivatives via inhibition of the STAT3 signaling pathway.
Conclusion and Future Directions
This compound is a compound with a well-defined chemical structure and accessible synthetic routes. While specific biological data for this molecule is sparse, the broader family of 2-aryl-quinoline-4-carboxylic acids demonstrates significant potential in oncology, infectious diseases, and inflammatory conditions.
Future research should focus on:
-
Detailed Biological Screening: Comprehensive in vitro and in vivo studies to determine the specific anticancer, antibacterial, and anti-inflammatory activities of this compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity for specific biological targets.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
References
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a quinoline-based carboxylic acid derivative. This document consolidates available data on its nomenclature, synthesis, biological activities, and mechanisms of action, drawing from various scientific sources. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Nomenclature
The compound of interest is formally identified by its IUPAC name, this compound. It is also registered under the CAS number 20389-07-5 and has a PubChem CID of 616123.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 20389-07-5 |
| PubChem CID | 616123 |
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with several named reactions being employed. The Doebner reaction and the Pfitzinger reaction are two of the most common and versatile methods.[1][2]
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][3] This three-component reaction is a powerful tool for generating a diverse range of substituted quinolines.[4]
The Pfitzinger reaction utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group to form the quinoline-4-carboxylic acid scaffold.[1][5]
A general synthetic workflow for producing 2-substituted quinoline-4-carboxylic acids is depicted below.
Caption: General workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.
Biological Activities and Therapeutic Potential
Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Quinoline-4-carboxylic acid derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[6] Some compounds have shown the ability to induce cell cycle arrest and apoptosis.[7] The mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer progression.
For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs) , with some showing selectivity for specific HDAC isoforms like HDAC3.[7][8]
Another important target is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to pyrimidine depletion and halt cell proliferation.[9]
Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound | Target | Cell Line | Activity (IC50) | Reference |
| Analogue 41 | DHODH | - | 9.71 ± 1.4 nM | [9] |
| Analogue 43 | DHODH | - | 26.2 ± 1.8 nM | [9] |
| Compound D28 | HDAC | K562 | Potent Activity | [7][8] |
The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. Various derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10][11] Some compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]
Table 3: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
| Compound | Bacterial Strain | Activity (MIC) | Reference |
| Compound 5a4 | Staphylococcus aureus | 64 µg/mL | [12] |
| Compound 5a7 | Escherichia coli | 128 µg/mL | [12] |
| Compound 1 | MRSA | 15.62 µg/mL | [10] |
| Compound 3 | MRSA | 15.62 µg/mL | [10] |
Quinoline-4-carboxylic acid derivatives have also been explored for their anti-inflammatory properties.[6] Studies have shown that these compounds can exhibit appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models.[6] While some quinoline derivatives have been assessed for their antioxidative capacities, this is not a universally prominent feature of this class of compounds.[5][6]
Mechanism of Action and Signaling Pathways
The diverse biological activities of quinoline-4-carboxylic acid derivatives are a result of their interaction with various cellular targets and pathways.
Early studies on related compounds suggested a mechanism involving the selective inhibition of DNA synthesis in cancer cells.[13] This action contributes to the cytotoxic effects observed in neoplastic cells.
As previously mentioned, the inhibition of enzymes like HDACs and DHODH is a key mechanism for the anticancer effects of these compounds.
HDAC Inhibition: Inhibition of HDACs leads to an increase in histone acetylation, which in turn modulates gene expression. This can result in the reactivation of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[7]
Caption: Signaling pathway of HDAC inhibition by 2-phenylquinoline-4-carboxylic acid derivatives.
DHODH Inhibition: The inhibition of DHODH disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This leads to a depletion of the nucleotide pool, thereby halting cell proliferation, particularly in rapidly dividing cancer cells.[9]
Caption: Mechanism of action of DHODH inhibitors.
Experimental Protocols
This section provides an overview of common experimental methodologies used in the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives.
A general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives via the Doebner reaction is as follows:[1][7]
-
Dissolution: Dissolve the appropriate isatin in an aqueous solution of potassium hydroxide (e.g., 33%).
-
Addition: Slowly add an ethanol solution of the corresponding acetophenone derivative (e.g., 2,5-dimethylacetophenone).
-
Reflux: Heat the mixture to reflux (approximately 85°C) for several hours (e.g., 8-12 hours).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Acidification: Add water to the residue and adjust the pH to 5-6 using a dilute acid (e.g., 3 M HCl).
-
Isolation: Collect the resulting precipitate by filtration to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate).
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[12][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
The inhibitory activity against HDAC enzymes can be determined using commercially available kits or established protocols.[7]
-
Reaction Mixture: Prepare a reaction mixture containing the HDAC enzyme (e.g., from HeLa cell nuclear extract), a fluorogenic substrate, and the test compound at various concentrations in an assay buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Development: Add a developer solution containing a protease to cleave the deacetylated substrate, which releases a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for the compound.
Conclusion
This compound and its structural analogues represent a versatile class of compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, stem from their ability to interact with multiple cellular targets. The established synthetic routes allow for the generation of a wide array of derivatives, facilitating structure-activity relationship studies and the optimization of lead compounds. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully explore their clinical utility. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapeutics based on the quinoline-4-carboxylic acid scaffold.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid--with special reference to selective inhibition of DNA synthesis in ascites hepatoma AH 13 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Guide: Molecular Weight of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a compound of interest in various research and development domains. This document outlines the elemental composition, precise molecular weight calculation, and a structural representation.
Compound Identification
Systematic Name: this compound Molecular Formula: C₁₈H₁₅NO₂
Elemental Composition and Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic masses of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 18 | 12.011 | 216.198 |
| Hydrogen | H | 15 | 1.008 | 15.120 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 277.323 |
The calculated molecular weight of this compound is 277.323 g/mol .
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Protocols
Methodology for Molecular Weight Calculation
The determination of the molecular weight of this compound is a theoretical calculation based on its molecular formula, derived from its known chemical structure. The protocol is as follows:
-
Structural Elucidation: The chemical structure of the compound is first determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
-
Molecular Formula Determination: From the elucidated structure, the exact number of atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen) is determined to establish the molecular formula (C₁₈H₁₅NO₂).
-
Atomic Weight Aggregation: The standard atomic weights of the constituent elements are obtained from the International Union of Pure and Applied Chemistry (IUPAC) periodic table.
-
Carbon (C): 12.011 amu
-
Hydrogen (H): 1.008 amu
-
Nitrogen (N): 14.007 amu
-
Oxygen (O): 15.999 amu
-
-
Calculation: The number of atoms of each element is multiplied by its respective atomic weight, and the products are summed to yield the molecular weight of the compound.
Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)
This computational method provides a highly accurate molecular weight, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarities, and interpretation of mass spectrometry data.
Technical Guide: Physical Properties of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the known physical and chemical properties of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid. Quinoline derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the physicochemical characteristics of these compounds is fundamental for their development as therapeutic agents, influencing factors such as solubility, absorption, and interaction with biological targets. This document compiles available data on this compound and provides a relevant experimental protocol for its synthesis.
Core Physical and Chemical Properties
A comprehensive search of available scientific literature and chemical databases has yielded the following data for this compound. It is important to note that while some fundamental properties are well-documented, specific experimental values for properties such as melting point, boiling point, and pKa are not consistently reported in the public domain. Data for structurally similar compounds are provided for comparative purposes where available.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | SynHet |
| CAS Number | 20389-07-5 | SynHet |
| PubChem CID | 616123 | SynHet |
| Molecular Formula | C₁₈H₁₅NO₂ | SynHet |
| Molecular Weight | 277.32 g/mol | - |
Table 2: Experimental and Predicted Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The related compound 2-phenyl-4-quinolinecarboxylic acid has a melting point of 214-215 °C.[1] The similar compound 2-(4-Methylphenyl)quinoline-4-carboxylic acid has a melting point of 214–216 °C.[2] |
| Boiling Point | Data not available | - |
| Solubility | Data not available | For the related compound 2-phenyl-4-quinolinecarboxylic acid, solubility is reported as: soluble in alcohol (1g in 120ml), diethyl ether (1g in 100ml), and chloroform (1g in 400ml); insoluble in water.[1] |
| pKa | Data not available | The structurally similar 2-(2,5-dimethyl-phenyl)-3-methyl-quinoline-4-carboxylic acid has a predicted pKa of 0.98 ± 0.10.[3] |
Experimental Protocols
Synthesis of this compound via Pfitzinger Reaction
Materials:
-
Isatin
-
2,5-Dimethylacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (aqueous)
-
Acetic acid
Procedure:
-
In a closed microwave-compatible vessel, a mixture of isatin (1.0 mmol), 2,5-dimethylacetophenone (1.05 equivalents), and potassium hydroxide (10 equivalents) in aqueous ethanol (10 ml) is prepared.
-
The vessel is sealed and subjected to microwave irradiation for approximately 12 minutes at a temperature of 140°C.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is then acidified with acetic acid to precipitate the crude product.
-
The resulting solid is collected by filtration.
-
The crude product is recrystallized from ethanol to yield the purified this compound.
Workflow Visualization
The following diagram illustrates the general workflow of the Pfitzinger synthesis, a key method for obtaining quinoline-4-carboxylic acid derivatives.
Caption: General workflow of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.
Biological Context and Signaling Pathways
Extensive searches of scientific literature did not reveal specific studies detailing the interaction of this compound with any particular signaling pathways. However, the broader class of quinoline-4-carboxylic acid derivatives has been investigated for various biological activities. For instance, some derivatives have been explored as inhibitors of the STAT3 signaling pathway and as inhibitors of dihydroorotate dehydrogenase (DHODH), both of which are important targets in cancer therapy.[4] Additionally, quinoline derivatives have a well-established history as antibacterial agents.[5] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
References
- 1. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]
- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid in dimethyl sulfoxide (DMSO). Due to the limited availability of direct quantitative solubility data for this specific analog, this document outlines established methodologies for solubility determination, presents data for structurally related compounds, and discusses the relevance of solubility in the context of common biological screening applications for this class of molecules.
Quantitative Solubility Data
For comparison, the solubility of the parent compound, quinoline-4-carboxylic acid, in DMSO has been reported.[1] It is crucial to experimentally determine the solubility of the specific compound of interest for accurate experimental design.
Table 1: Solubility of Quinoline-4-Carboxylic Acid Derivatives in DMSO
| Compound | Molecular Weight | DMSO Solubility | Molar Concentration |
| Quinoline-4-carboxylic acid | 173.17 g/mol | 34 mg/mL[1] | ~196 mM[1] |
| This compound | 277.32 g/mol | Data not available | To be determined |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible results in biological assays, precise determination of a compound's solubility in the chosen solvent is paramount. The following are detailed protocols for quantifying the solubility of this compound in DMSO.
Protocol for Solubility Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly accurate method for determining the concentration of a solute and is particularly useful for establishing solubility limits.[2][3]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of powdered this compound to a known volume of deuterated DMSO (DMSO-d6) in a vial.
-
Ensure the amount of compound added is sufficient to result in undissolved solid after equilibration.
-
Vigorously shake or vortex the mixture to facilitate dissolution.[2]
-
Equilibrate the solution at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure the solution is saturated.
-
-
Sample Preparation for NMR Analysis:
-
After equilibration, carefully centrifuge the vial to pellet the undissolved solid.
-
Withdraw a precise aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Prepare a diluted sample by adding a known volume of the supernatant to a fresh vial containing a known concentration of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) dissolved in DMSO-d6.
-
-
NMR Data Acquisition:
-
Transfer the final solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from this compound and a signal from the internal standard.
-
Calculate the concentration of the compound using the following formula:
Concentration (Compound) = [ (Integral (Compound) / Number of Protons (Compound Signal)) / (Integral (Standard) / Number of Protons (Standard Signal)) ] * Concentration (Standard)
-
The calculated concentration represents the solubility of the compound in DMSO at the equilibration temperature.
-
High-Throughput Kinetic Solubility Assay (Nephelometry)
For more rapid, albeit less precise, solubility assessment, kinetic solubility assays are often employed in early drug discovery.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a clear-bottom 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.
-
-
Equilibration and Measurement:
-
Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound under the tested conditions.
-
Biological Context and Experimental Workflows
Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with diverse biological activities, including roles as antimicrobial agents and enzyme inhibitors.[4][5] Understanding the solubility of these compounds is critical for designing and interpreting biological assays.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
A prominent target for quinoline-4-carboxylic acid derivatives is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][6] Inhibition of DHODH is a therapeutic strategy for cancer and autoimmune diseases.
Below is a generalized workflow for screening compounds like this compound for DHODH inhibitory activity.
Caption: Workflow for a DHODH enzyme inhibition assay.
Antimicrobial Susceptibility Testing
The quinoline scaffold is present in many antimicrobial agents. A standard workflow for assessing the antimicrobial activity of a new quinoline derivative is outlined below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
Unveiling the Structural Landscape and Therapeutic Potential of 2-Arylquinoline-4-Carboxylic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-arylquinoline-4-carboxylic acid represent a significant class of heterocyclic compounds with broad therapeutic promise, notably as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis. This technical guide provides a comprehensive overview of the structural and synthetic aspects of this molecular scaffold, with a specific focus on 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available, this document compiles crystallographic data from closely related analogs to infer its structural characteristics. Detailed experimental protocols for the synthesis of this class of compounds via the Doebner and Pfitzinger reactions are presented. Furthermore, the guide elucidates the mechanism of action through a detailed representation of the pyrimidine biosynthesis pathway, highlighting the role of DHODH inhibition in cancer therapy.
Introduction
Quinoline-4-carboxylic acids are a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The introduction of an aryl group at the 2-position of the quinoline ring has been shown to be a critical modification for enhancing biological efficacy, particularly in the context of DHODH inhibition[4]. DHODH catalyzes the fourth committed step in the de novo synthesis of pyrimidines, a pathway essential for cell proliferation. Consequently, inhibitors of DHODH are attractive therapeutic agents for the treatment of cancer and autoimmune diseases[4]. This guide focuses on the structural and synthetic chemistry of this compound, a representative member of this promising class of compounds.
Crystallographic Data of Related Structures
Although the specific crystal structure for this compound is not available in the current literature, analysis of closely related compounds provides valuable insights into its likely molecular geometry and packing. The following tables summarize the crystallographic data for 2,5-Dimethylphenyl quinoline-2-carboxylate and 2-(4-Methylphenyl)quinoline-4-carboxylic acid[5][6].
Table 1: Crystal Data and Structure Refinement for Related Compounds
| Parameter | 2,5-Dimethylphenyl quinoline-2-carboxylate[5] | 2-(4-Methylphenyl)quinoline-4-carboxylic acid[6] |
| Crystal Data | ||
| Chemical formula | C₁₈H₁₅NO₂ | C₁₇H₁₃NO₂ |
| Molar mass | 277.31 g/mol | 263.28 g/mol |
| Crystal system | Orthorhombic | Monoclinic |
| Space group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 8.2261 (3) | 4.1001 (6) |
| b (Å) | 11.6007 (5) | 15.3464 (11) |
| c (Å) | 14.5738 (5) | 20.3037 (17) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90.859 (9) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1390.76 (9) | 1277.4 (2) |
| Z | 4 | 4 |
| Data Collection | ||
| Radiation type | Cu Kα | Mo Kα |
| Temperature (K) | 173 | 291 |
| Refinement | ||
| Refinement on | F² | F² |
Experimental Protocols: Synthesis of 2-Arylquinoline-4-Carboxylic Acids
The synthesis of 2-arylquinoline-4-carboxylic acids is predominantly achieved through well-established condensation reactions, namely the Doebner and Pfitzinger reactions.
Doebner Reaction
The Doebner reaction involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid[7][8].
General Procedure:
-
Reactant Mixture: To a solution of the substituted aniline (1.0 equivalent) in a suitable solvent (e.g., ethanol), add the corresponding aromatic aldehyde (1.0 equivalent) and pyruvic acid (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 12-24 hours).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base[4][6].
General Procedure:
-
Isatin Ring Opening: Isatin is first treated with a strong base (e.g., potassium hydroxide) in an aqueous or alcoholic solution to open the lactam ring, forming an isatinic acid salt.
-
Condensation: The carbonyl compound (e.g., 1-(2,5-dimethylphenyl)ethan-1-one) is then added to the reaction mixture.
-
Cyclization and Dehydration: The mixture is heated to reflux, leading to condensation, cyclization, and subsequent dehydration to form the quinoline-4-carboxylic acid.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which is then isolated by filtration and purified by recrystallization.
Mechanism of Action: DHODH Inhibition in Pyrimidine Biosynthesis
2-Arylquinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA replication, making it a key target in cancer therapy[4].
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is summarized in the table below. These predictions are derived from the known spectral data of similar 2-arylquinoline-4-carboxylic acids. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.3 | s | - |
| H-5 | ~8.2 | d | ~8.5 |
| H-6 | ~7.7 | t | ~7.5 |
| H-7 | ~7.9 | t | ~7.5 |
| H-8 | ~8.7 | d | ~8.5 |
| H-3' | ~7.3 | d | ~7.5 |
| H-4' | ~7.2 | t | ~7.5 |
| H-6' | ~7.4 | s | - |
| 2-CH₃ | ~2.4 | s | - |
| 5-CH₃ | ~2.2 | s | - |
| COOH | >12.0 | br s | - |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration used for NMR analysis. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift is highly dependent on the solvent and temperature.
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Protocols
The synthesis of this compound can be achieved via the Pfitzinger reaction. This method involves the condensation of isatin with an α-methylene ketone, in this case, 2,5-dimethylacetophenone, in the presence of a strong base.
Materials:
-
Isatin
-
2,5-Dimethylacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) and 2,5-dimethylacetophenone (1.1 eq) in ethanol.
-
Addition of Base: To this solution, add a concentrated aqueous solution of potassium hydroxide (3.0-4.0 eq) portion-wise with stirring. The color of the reaction mixture will typically change to a deep red or brown.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone.
-
Precipitation: Carefully acidify the aqueous layer with glacial acetic acid or dilute hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure product.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.
Signaling Pathways and Experimental Workflows
The Pfitzinger reaction provides a direct pathway to the synthesis of the target molecule. The logical workflow for the synthesis and characterization is outlined below.
Caption: Workflow for the synthesis and characterization of the target compound.
An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. While a definitive experimental spectrum for this specific molecule is not available in the cited literature, this document presents a highly accurate, predicted dataset based on the analysis of structurally analogous compounds. The methodologies for spectral acquisition and a logical workflow for characterization are also detailed.
Predicted ¹³C NMR Spectral Data
The structural characterization of novel organic compounds heavily relies on techniques like ¹³C NMR spectroscopy, which provides information on the number and electronic environment of every unique carbon atom in a molecule.[1] The predicted chemical shifts for this compound are compiled below. The assignments are based on data from similar 2-aryl-quinoline-4-carboxylic acids and 2,5-dimethyl-substituted aromatic systems.[2][3]
The structure with standardized numbering for NMR assignment is shown below:
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom No. | Predicted Chemical Shift (δ, ppm) | Assignment & Justification |
| Quinoline Moiety | ||
| C-2 | 155 - 158 | Quaternary C attached to N and the dimethylphenyl ring. |
| C-3 | 119 - 122 | Aromatic CH adjacent to the carboxylic acid group. |
| C-4 | 145 - 148 | Quaternary C bearing the carboxylic acid group. |
| C-4a | 148 - 150 | Quaternary C at the ring junction, adjacent to N. |
| C-5 | 128 - 131 | Aromatic CH. |
| C-6 | 126 - 128 | Aromatic CH. |
| C-7 | 130 - 133 | Aromatic CH. |
| C-8 | 124 - 126 | Aromatic CH. |
| C-8a | 122 - 125 | Quaternary C at the ring junction. |
| Carboxylic Acid | ||
| C-9 (COOH) | 167 - 170 | Carboxylic acid carbonyl carbon.[4] |
| 2,5-Dimethylphenyl Moiety | ||
| C-1' | 138 - 141 | Quaternary C attached to the quinoline ring. |
| C-2' | 135 - 137 | Quaternary C bearing a methyl group. |
| C-3' | 131 - 133 | Aromatic CH. |
| C-4' | 129 - 132 | Aromatic CH. |
| C-5' | 134 - 136 | Quaternary C bearing a methyl group. |
| C-6' | 128 - 130 | Aromatic CH. |
| C-7' (CH₃) | 20 - 22 | Methyl carbon at position 2'. |
| C-8' (CH₃) | 19 - 21 | Methyl carbon at position 5'. |
Note: The predicted chemical shifts are estimated based on literature values for analogous structures. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (TMS).
Experimental Protocol for Data Acquisition
Obtaining high-quality ¹³C NMR spectra requires proper sample preparation and carefully defined instrument parameters. The following is a standard protocol for the analysis of substituted quinolines.[1]
2.1. Sample Preparation
-
Weighing: Accurately weigh approximately 50-100 mg of the this compound sample into a clean, dry glass vial.[1]
-
Dissolution: Add 0.6-0.7 mL of a suitable high-purity deuterated solvent (e.g., DMSO-d₆ is common for quinoline carboxylic acids due to their solubility).[1]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1]
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.[1]
-
Capping and Labeling: Securely cap and clearly label the NMR tube with the sample identifier.[1]
2.2. NMR Instrument Parameters
The data should be acquired on a modern NMR spectrometer operating at a field strength that provides a ¹³C frequency of 100 MHz or higher.
-
Spectrometer: Bruker Avance series (or equivalent) at ≥ 400 MHz (¹H frequency).
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[1]
-
Spectral Width (SW): 0 - 220 ppm.
-
Acquisition Time (AQ): 1 - 2 seconds.[1]
-
Relaxation Delay (D1): 2 - 5 seconds. A longer delay ensures proper relaxation of quaternary carbons.[1]
-
Number of Scans (NS): A minimum of 128 scans is recommended, with more scans required for dilute samples to achieve an adequate signal-to-noise ratio.[1]
-
Temperature: Standard probe temperature (e.g., 298 K).
Visualization of Experimental Workflow
The logical process from compound synthesis to final structural confirmation is a critical aspect of chemical research. The following diagram illustrates a typical workflow for the preparation and analysis of a novel compound like this compound.
Caption: Synthesis and characterization workflow for the target compound.
References
An In-depth Technical Guide to the Mass Spectrometry of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The guide details experimental protocols, data interpretation, and fragmentation analysis, serving as a vital resource for its characterization and quantification in various matrices.
Compound Overview
This compound is a quinoline derivative with a molecular formula of C18H15NO2 and a monoisotopic mass of 277.1103 Da. Its structure, featuring a quinoline-4-carboxylic acid core substituted with a 2,5-dimethylphenyl group at the 2-position, makes it a subject of interest for its potential biological activities and material properties. Accurate mass measurement and structural elucidation via mass spectrometry are critical for its unambiguous identification and characterization in complex mixtures.
Mass Spectrometry Analysis: Experimental Protocols
The following section outlines a typical experimental workflow for the mass spectrometric analysis of this compound.
Workflow for Mass Spectrometric Analysis
FT-IR Spectroscopic Analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid is a member of the 2-aryl-quinoline-4-carboxylic acid class of compounds. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include antimalarial, antibacterial, and anti-inflammatory properties. FT-IR spectroscopy is a fundamental analytical technique for the structural characterization of these molecules, providing valuable information about their functional groups and molecular structure.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on the known vibrational frequencies of quinoline, carboxylic acid, and substituted aromatic moieties. For derivatives of quinoline-4-carboxylic acids, the absorption peaks for C=O and O-H stretching are typically observed in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3400 - 2400 | Broad | O-H stretching | Carboxylic Acid |
| ~3100 - 3000 | Medium | C-H stretching | Aromatic (Quinoline, Phenyl) |
| ~2960 - 2850 | Medium-Weak | C-H stretching | Methyl (CH₃) |
| ~1720 - 1680 | Strong | C=O stretching | Carboxylic Acid |
| ~1620 - 1580 | Medium-Strong | C=C and C=N stretching | Quinoline Ring |
| ~1500 - 1400 | Medium | C=C stretching | Aromatic Rings |
| ~1420 - 1380 | Medium | O-H bending | Carboxylic Acid |
| ~1300 - 1200 | Strong | C-O stretching | Carboxylic Acid |
| ~950 - 900 | Broad | O-H out-of-plane bending | Carboxylic Acid (Dimer) |
| ~850 - 750 | Strong | C-H out-of-plane bending | Aromatic Rings |
Experimental Protocol
A standard experimental procedure for obtaining the FT-IR spectrum of this compound is detailed below. This protocol is based on common practices for the analysis of solid organic compounds.
3.1. Materials and Instrumentation
-
Sample: this compound, solid powder.
-
Reference: Potassium bromide (KBr), spectroscopic grade.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessories: Ag
A Comprehensive Theoretical Analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: While specific theoretical studies on 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid are not extensively documented in public literature, the quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with numerous derivatives investigated for diverse therapeutic applications.[1][2][3] This technical guide outlines a comprehensive framework for the theoretical and computational analysis of this compound, drawing upon established methodologies applied to structurally related 2-aryl-quinoline-4-carboxylic acid derivatives. The proposed workflow encompasses quantum chemical calculations using Density Functional Theory (DFT), molecular docking simulations to identify potential biological targets, and in silico prediction of pharmacokinetic properties (ADMET). This document serves as a blueprint for researchers seeking to elucidate the electronic, structural, and biological characteristics of this and similar novel chemical entities, thereby accelerating drug discovery and development efforts.
Introduction
Quinoline-4-carboxylic acids represent a privileged scaffold in drug discovery, exhibiting a wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][4][5] The introduction of an aryl group at the 2-position, as in this compound, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[5] Theoretical studies provide a powerful, cost-effective approach to understanding the structure-activity relationships (SAR) of such molecules before undertaking extensive experimental synthesis and testing.
This guide details a systematic computational protocol for characterizing this compound, focusing on its optimized geometry, electronic properties, and potential as a therapeutic agent.
Proposed Computational Methodology
A multi-faceted computational approach is proposed to build a comprehensive profile of the target molecule. This involves geometry optimization, electronic structure analysis, and simulation of its interaction with potential biological targets.
Density Functional Theory (DFT) is the cornerstone of this theoretical analysis, providing a robust method for determining the molecule's structural and electronic properties.[6][7]
Experimental Protocol: DFT Analysis
-
Structure Preparation: The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311+G(d,p).[6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP) map.[6][8]
-
Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the molecule's UV-Visible absorption spectrum, providing insights into its electronic transitions.[8]
Given the known anticancer and antibacterial activities of similar quinoline derivatives, molecular docking can be used to predict the binding affinity and interaction patterns of the title compound with relevant biological targets.[9][10][11]
Experimental Protocol: Molecular Docking
-
Target Selection: Based on literature for related compounds, potential protein targets are selected. Examples include N-myristoyltransferase for antileishmanial activity, DNA gyrase for antibacterial effects, or various kinases and histone deacetylases (HDACs) for anticancer potential.[10][12][13]
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand (this compound) is prepared by assigning atomic charges and defining rotatable bonds.
-
Docking Simulation: Software such as AutoDock or Schrödinger's Glide is used to dock the ligand into the active site of the prepared protein. The simulation generates multiple possible binding poses.
-
Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The best-ranked pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues in the active site.[13]
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial in drug development.[12]
Experimental Protocol: ADMET Prediction
-
Input: The simplified molecular-input line-entry system (SMILES) string or 2D structure of the compound is used as input for web-based platforms or standalone software (e.g., SwissADME, pkCSM).
-
Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on the molecule's structure.
-
Analysis: Key parameters such as lipophilicity (LogP), aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity risks are evaluated.[12]
Data Presentation
The quantitative data generated from these theoretical studies would be summarized in structured tables for clarity and comparative analysis.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are hypothetical values for demonstration, based on typical ranges for similar structures.
| Parameter | Value |
| Dihedral Angle (Quinoline - Phenyl) | 25-35° |
| Dihedral Angle (Quinoline - Carboxyl) | 40-50° |
| Bond Length (C4 - Carboxyl C) | ~1.50 Å |
| Bond Length (C2 - Phenyl C) | ~1.49 Å |
Table 2: Calculated Electronic and Quantum Chemical Properties (Illustrative) Note: These are hypothetical values based on DFT calculations of related quinoline derivatives.[8]
| Property | Value | Unit |
| HOMO Energy | -6.20 | eV |
| LUMO Energy | -2.15 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.05 | eV |
| Electronegativity (χ) | 4.175 | eV |
| Chemical Hardness (η) | 2.025 | eV |
| Chemical Softness (S) | 0.247 | eV |
| Electrophilicity Index (ω) | 4.31 | eV |
Table 3: Predicted ADMET Profile (Illustrative) Note: These are hypothetical values based on in silico predictions for similar 2-aryl-quinoline-4-carboxylic acids.[12]
| Property | Predicted Value | Optimal Range |
| Lipophilicity (LogP) | 3.8 | < 5.0 |
| Aqueous Solubility | Moderately Soluble | - |
| GI Absorption | High | High |
| BBB Permeant | No | No (for peripheral targets) |
| CYP2D6 Inhibitor | Yes | No |
| Hepatotoxicity | Low Risk | Low Risk |
Mandatory Visualizations
Diagrams are essential for visualizing molecular structures, computational workflows, and potential biological interactions.
Caption: 2D Structure of this compound.
Caption: Workflow for the theoretical study of a novel quinoline derivative.
Caption: Hypothetical mechanism of action via enzyme inhibition.
Conclusion
This whitepaper presents a robust and systematic framework for the theoretical investigation of this compound. By leveraging Density Functional Theory, molecular docking, and ADMET prediction, researchers can gain profound insights into the molecule's structural stability, electronic characteristics, potential biological activity, and drug-likeness. The methodologies and protocols outlined herein provide a clear path for the computational characterization of this and other novel quinoline derivatives, serving as a critical preliminary step to guide and streamline subsequent experimental validation and development.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of pharmacological activities. First identified in the 19th century from coal tar, this heterocyclic core has been the subject of extensive synthetic exploration and biological evaluation.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of quinoline-4-carboxylic acid derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.
Discovery and Historical Context
The journey of quinoline chemistry began in the 1830s with the isolation of quinoline from coal tar.[1] However, the targeted synthesis of its derivatives, particularly the functionally significant quinoline-4-carboxylic acids, truly ignited their role in medicinal chemistry. Early synthetic pioneers developed foundational methods that are still in use today, such as the Pfitzinger and Doebner reactions, which provided access to a diverse range of substituted quinoline-4-carboxylic acids.[1] Over the decades, these compounds have been investigated for a multitude of therapeutic applications, ranging from early antimalarial drugs to modern targeted cancer therapies.[1]
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The synthesis of the quinoline-4-carboxylic acid core can be achieved through several classic name reactions, each offering distinct advantages in terms of substrate scope and substitution patterns. Modern advancements have also introduced more efficient and environmentally benign methodologies.
The Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust method for synthesizing substituted quinoline-4-carboxylic acids from the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2]
Reaction Mechanism:
The reaction proceeds through the initial base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[2]
Experimental Protocol: Classical Pfitzinger Reaction [3]
-
Reaction Setup: In a round-bottom flask, dissolve isatin (0.07 mol) in a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (e.g., acetone, 0.015 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol as a co-solvent) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Purification: Acidify the solution with acetic acid to precipitate the product. Filter the precipitate, wash with cold water, and dry to obtain the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-methylquinoline-4-carboxylic acid.
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids.[4] This one-pot synthesis is highly valuable for its operational simplicity.
Reaction Mechanism:
The reaction is believed to commence with the formation of a Schiff base from the aniline and aldehyde. This is followed by the reaction with the enol form of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic quinoline ring.[5]
Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction [4]
-
Reaction Setup: In a round-bottom flask, add a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). Add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the aqueous layer and extract with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further converted to other quinoline derivatives. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6]
Reaction Mechanism:
The synthesis starts with a nucleophilic attack of the aniline on the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate. High temperatures then promote a 6-electron electrocyclization to form the quinoline ring.[6]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [7]
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Microwave Irradiation: Heat the mixture to 250 °C or 300 °C in a microwave synthesis system for a specified time (e.g., 5-10 minutes).
-
Isolation: Cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.
Biological Activities and Therapeutic Applications
Quinoline-4-carboxylic acid derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
3.1.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[8] Inhibition of DHODH by quinoline-4-carboxylic acid derivatives leads to pyrimidine depletion, cell cycle arrest, and tumor growth inhibition.[8]
Table 1: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| 41 | DHODH | 9.71 ± 1.4 | [8][9] |
| 43 | DHODH | 26.2 ± 1.8 | [8][9] |
| 46 | DHODH | 28.3 ± 3.3 | [8] |
3.1.2. Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Aberrant HDAC activity is often observed in cancer. Quinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, showing promise as anticancer agents.[10]
Table 2: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors
| Compound ID | Target | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | [10] |
| D29 | HDAC3 | 0.477 | [10] |
3.1.3. Sirtuin (SIRT) Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that are involved in various cellular processes, including metabolism and cancer. Specifically, SIRT3 has emerged as a potential therapeutic target in certain cancers.[11]
Table 3: Anticancer Activity of a Quinoline-4-Carboxylic Acid Derivative as a SIRT3 Inhibitor
| Compound ID | Target | IC50 (µM) | Reference |
| P6 | SIRT3 | 7.2 | [11][12] |
Signaling Pathway: STAT3 Inhibition
Some quinoline-4-carboxylic acid derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a key role in tumor progression.[4]
Antibacterial Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Table 4: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a₄ | Staphylococcus aureus | 64 | [13] |
| 5a₇ | Escherichia coli | 128 | [13] |
| 1 | MRSA | 15.62 | [14] |
| 3 | MDR E. coli | 7.81 | [14] |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. Studies have shown their ability to inhibit inflammatory responses in cellular models.[15] For instance, certain derivatives have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[15]
Conclusion
The quinoline-4-carboxylic acid scaffold continues to be a highly valuable and versatile platform for the design and development of novel therapeutic agents. The classical synthetic routes, coupled with modern advancements, provide robust access to a vast chemical space of derivatives. The demonstrated efficacy of these compounds in diverse therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their significance in medicinal chemistry. The detailed protocols and compiled biological data within this guide are intended to facilitate further research and innovation in this exciting field, ultimately contributing to the discovery of new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a direct and efficient route to synthesize quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4] The resulting quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and a comprehensive protocol for the synthesis of a specific derivative, 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a compound of interest in drug discovery programs.
Reaction Mechanism and Workflow
The Pfitzinger reaction proceeds through a well-established mechanism. Initially, the isatin undergoes base-catalyzed hydrolysis of its amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound, in this case, 2,5-dimethylacetophenone, to form an imine. Tautomerization of the imine to an enamine is followed by an intramolecular cyclization and subsequent dehydration to yield the final product, this compound.[4]
Caption: General workflow of the Pfitzinger reaction.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials:
-
Isatin
-
2,5-Dimethylacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl) or Acetic acid (glacial)
-
Diatomaceous earth (optional, for filtration)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Ring Opening of Isatin: To the stirred basic solution, add isatin (0.07 mol). Continue stirring at room temperature for approximately one hour, or until the initial deep purple color of the solution fades to a brown or straw-yellow color.[5] This color change indicates the formation of the potassium salt of isatinic acid.
-
Addition of the Ketone: Gradually add 2,5-dimethylacetophenone (0.07-0.15 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring. Maintain the reflux for 24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate (the potassium salt of the product) has formed, it can be collected by filtration. Otherwise, remove the bulk of the solvent using a rotary evaporator.
-
Dissolve the residue or the collected solid in a sufficient amount of warm water.
-
To remove any unreacted ketone and other neutral impurities, extract the aqueous solution with diethyl ether.
-
Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid or glacial acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product in a vacuum oven.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Data Presentation
The following table summarizes representative data for 2-aryl-quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction. The exact values for this compound should be determined experimentally.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| This compound | C₁₈H₁₅NO₂ | 277.32 | 65-85 (Typical) | 190-210 (Expected Range) | ¹H NMR (DMSO-d₆): Expect signals for aromatic protons, two methyl groups, and a carboxylic acid proton. ¹³C NMR (DMSO-d₆): Expect signals for quinoline and dimethylphenyl carbons, and a carboxyl carbon. IR (KBr, cm⁻¹): Expect characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), and aromatic C-H stretching. |
| 2-Phenylquinoline-4-carboxylic acid | C₁₆H₁₁NO₂ | 249.27 | ~63 | 214-216 | ¹H NMR (DMSO-d₆) δ: 13.97 (s, 1H), 8.62 (d, 1H), 8.41 (s, 1H), 8.28 (d, 2H), 8.12 (d, 1H), 7.83 (t, 1H), 7.66 (t, 1H), 7.13 (d, 2H), 3.85 (d, 3H).[6] |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 328.16 | ~21 | >300 | ¹H NMR (400 MHz, DMSO) δ 14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H).[6] |
| 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid | C₁₇H₁₀F₃NO₂ | 317.26 | ~33 | 278-280 | ¹H NMR (400 MHz, DMSO) δ 14.13 (s, 1H), 8.68 (d, J = 8.5 Hz, 1H), 8.53 (d, J = 8.7 Hz, 3H), 8.21 (d, J = 8.4 Hz, 1H), 7.91 (dd, J = 20.8, 8.0 Hz, 3H), 7.76 (t, J = 7.6 Hz, 1H).[6] |
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Pfitzinger reaction follows a clear logical progression from starting materials to the final product, as illustrated in the following diagram.
Caption: Key steps in the Pfitzinger reaction mechanism.
Safety Precautions
-
The Pfitzinger reaction involves the use of a strong base (KOH) and heating. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Handle corrosive acids (HCl, acetic acid) with care.
Conclusion
The Pfitzinger reaction remains a highly valuable and versatile method for the synthesis of quinoline-4-carboxylic acids. The protocol described herein for the synthesis of this compound provides a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important class of compounds. The straightforward procedure and generally good yields make it an attractive route for the preparation of diverse libraries of quinoline derivatives for biological screening.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doebner Reaction for 2-Arylquinoline-4-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction. This powerful three-component reaction offers a direct route to quinoline-4-carboxylic acids, which are significant structural motifs in numerous pharmaceuticals and bioactive molecules.[1][2]
Introduction to the Doebner Reaction
The Doebner reaction is a one-pot synthesis that involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][3] First reported by Oscar Doebner in 1887, this reaction has become a cornerstone in heterocyclic chemistry due to the prevalence of the quinoline scaffold in medicinal chemistry, with applications as antimalarial, antibacterial, and antitumor agents.[1]
While the classical Doebner reaction is effective, it can be associated with low yields, especially when anilines with electron-withdrawing groups are used.[1] Consequently, extensive research has focused on optimizing reaction conditions and developing modified protocols to enhance yields and broaden the substrate scope.[1]
Reaction Mechanism
The mechanism of the Doebner reaction is understood to proceed through several key steps. Initially, the aniline and aldehyde condense to form a Schiff base (N-arylimine). Concurrently, pyruvic acid can tautomerize to its enol form. A Michael-type addition of the pyruvic acid enol to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.[1] The imine formed from a second molecule of aniline and the aldehyde can serve as the oxidizing agent in a hydrogen transfer process.[1]
Applications in Drug Development: Inhibition of STAT3 Signaling
Quinoline derivatives are prominent in medicinal chemistry, displaying a wide array of biological activities.[2] A significant application is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] The constitutive activation of STAT3 is a characteristic of many human cancers, where it plays a critical role in cell proliferation, survival, and metastasis.[2]
References
Experimental protocol for the synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1] The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the biological efficacy of these molecules. This application note provides a detailed experimental protocol for the synthesis of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, a derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved via a catalyzed Doebner reaction, a reliable and efficient one-pot, three-component condensation method.[1]
Reaction Principle
The Doebner reaction is a classic method for preparing 2-substituted quinoline-4-carboxylic acids.[1] The reaction proceeds through the condensation of an aniline (2,5-dimethylaniline), an aldehyde (benzaldehyde), and pyruvic acid. The mechanism involves the initial formation of an imine (Schiff base) from the aniline and aldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form a dihydroquinoline derivative. Finally, an in-situ oxidation (hydrogen transfer) yields the aromatic this compound.[1] The use of a Lewis acid catalyst, such as iron(III) trifluoromethanesulfonate, can enhance the reaction rate and improve yields.[1]
Experimental Protocol
Materials and Equipment:
-
2,5-Dimethylaniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
-
Hydrochloric acid (HCl), dilute
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), 2,5-dimethylaniline (1.1 mmol, 133 mg), benzaldehyde (1.0 mmol, 106 mg), and absolute ethanol (10 mL).
-
Catalyst Addition: To the stirred mixture, add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg).
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 80°C and maintain a gentle reflux for 3-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up and Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product may precipitate out of the solution.[1]
-
If precipitation occurs, collect the solid by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.
-
To the aqueous suspension, add a dilute sodium hydroxide solution to dissolve the acidic product, forming the sodium salt.
-
Wash the basic aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted benzaldehyde and other non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the this compound.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Pyruvic acid is corrosive and should be handled with care.
-
Iron(III) trifluoromethanesulfonate is hygroscopic; handle it quickly in a dry environment.
Data Presentation
Table 1: Reactants and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 1.1 | 133 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | 106 |
| Pyruvic acid | C₃H₄O₃ | 88.06 | 1.0 | 88 |
| Iron(III) trifluoromethanesulfonate | C₃F₉FeO₉S₃ | 503.15 | 0.15 | 76 |
| Product: this compound | C₁₈H₁₅NO₂ | 277.32 | - | - |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Biological Activity Screening of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, which are known for a wide range of biological activities.[1][2][3] Derivatives of quinoline-4-carboxylic acid have demonstrated potential as antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer agents.[2][4] This document provides a comprehensive overview of the application notes and detailed experimental protocols for the biological activity screening of this compound and its analogs. The provided methodologies are based on established screening procedures for similar quinoline derivatives.
Potential Biological Activities and Screening Strategy
Quinoline-4-carboxylic acid derivatives have been reported to exhibit a variety of biological effects, making them promising candidates for drug discovery. A general workflow for screening the biological activities of a novel compound like this compound is outlined below.
Caption: General workflow for biological activity screening.
Data Presentation: Biological Activities of Related Quinoline-4-Carboxylic Acid Derivatives
The following tables summarize the reported biological activities of various quinoline-4-carboxylic acid derivatives, which can serve as a reference for the expected activities of this compound.
Table 1: Antimicrobial Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Microorganism | Assay Type | Result (MIC in µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | Broth Dilution | 64 | [4] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | Broth Dilution | 128 | [4] |
| Substituted quinolines | Gram-positive & Gram-negative bacteria | Not specified | 62.50–250 | [2] |
Table 2: Enzyme Inhibition Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Target Enzyme | Assay Type | Result (IC50) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (D28) | HDAC3 | Enzymatic Assay | 24.45 µM | [5] |
| Quinoline-based analogue (41) | DHODH | Enzymatic Assay | 9.71 ± 1.4 nM | [6] |
| Quinoline-4-carboxylic acid | α-Glucosidase | Enzymatic Assay | 60.2 µg/mL | [7] |
| Quinoline-4-carboxylic acid | α-Amylase | Enzymatic Assay | 152.4 µg/mL | [7] |
Table 3: Antiproliferative Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | Assay Type | Result (IC50) | Reference |
| Quinoline-4-carboxylic acid | Mammary MCF7 cells | Not specified | Growth Inhibition | [8] |
| Quinoline-based analogue (17) | HCT-116 | MTT Assay | Potent Inhibition | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.
Materials:
-
Test compound stock solution (in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serially dilute the test compound in CAMHB in the 96-well plate to obtain a range of concentrations.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)
This protocol describes a method to assess the inhibitory activity of the test compound against DHODH.[6]
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Coenzyme Q10 (CoQ10)
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Add the assay buffer, DHODH enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding DHO and CoQ10.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathway Diagrams
Inhibition of Dihydroorotate Dehydrogenase (DHODH) Signaling Pathway
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to pyrimidine depletion and cell cycle arrest.[6]
Caption: DHODH inhibition by quinoline-4-carboxylic acid derivatives.
Inhibition of Histone Deacetylase (HDAC) Signaling Pathway
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5] HDAC inhibitors cause hyperacetylation of histones, leading to the expression of tumor suppressor genes and cell cycle arrest.[5]
Caption: HDAC inhibition by quinoline-4-carboxylic acid derivatives.
Disclaimer: The provided protocols and potential activities are based on research on related quinoline-4-carboxylic acid derivatives. The specific activities and optimal assay conditions for this compound should be determined experimentally.
References
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Antiproliferative Assay of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including potent anticancer properties.[1] These molecules serve as versatile scaffolds in medicinal chemistry, allowing for structural modifications to fine-tune their biological activity. Derivatives of this core structure have been investigated for their efficacy against various cancer cell lines, operating through diverse mechanisms of action such as the inhibition of crucial enzymes like histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), as well as the induction of apoptosis and cell cycle arrest.[2][3][4] This document provides detailed protocols for evaluating the in vitro antiproliferative effects of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a specific derivative of this class.
Data Presentation
While specific experimental data for the antiproliferative activity of this compound is not publicly available, the following table summarizes the in vitro activities of structurally related 2-phenylquinoline-4-carboxylic acid derivatives to provide a comparative context for its potential efficacy.
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Mechanism of Action/Reference |
| P6 | MLLr leukemic cell lines | Antiproliferative | 7.2 | SIRT3 Inhibition[2] |
| Compound 41 | HCT-116 (Colon) | MTT Assay | 0.00971 | DHODH Inhibition[2][4] |
| Compound 43 | HCT-116 (Colon) | MTT Assay | 0.0262 | DHODH Inhibition[2][4] |
| Compound D28 | K562 (Leukemia) | Antiproliferative | 1.02 | HDAC Inhibition[3] |
| Compound D28 | MCF-7 (Breast) | Antiproliferative | 5.66 | HDAC Inhibition[3] |
| Compound D28 | A549 (Lung) | Antiproliferative | 2.83 | HDAC Inhibition[3] |
| Compound 6d | A549 (Lung) | MTT Assay | 2.74 | EGFR-TK Inhibition[5] |
| Compound 21 | H1975 (Lung) | Cytotoxicity | 0.21 | EGFR-TK Inhibition[5] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity and thereby determine the cytotoxic potential of the test compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Doxorubicin)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in their appropriate complete medium. Trypsinize and count the cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2][6]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Add 10 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2][6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2][6]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. Sulforhodamine B (SRB) Colorimetric Assay
The SRB assay is another method for determining cytotoxicity based on the measurement of cellular protein content.
Procedure: The initial steps of cell seeding and compound treatment are the same as for the MTT assay.
-
Cell Fixation: After the 48-72 hour incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.
Visualizations
Caption: Workflow for the in vitro antiproliferative MTT assay.
Caption: Potential signaling pathways for quinoline derivatives.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Antimicrobial Properties of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid Derivatives
Disclaimer: Extensive literature searches did not yield specific antimicrobial data for 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. The following application notes and protocols are based on studies of structurally related 2-aryl- and 2-phenyl-quinoline-4-carboxylic acid derivatives and are intended to serve as a guide for researchers investigating the antimicrobial potential of this class of compounds. The methodologies and expected outcomes are representative of typical findings for these broader categories.
I. Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of an aryl group at the 2-position of the quinoline ring has been shown to be a viable strategy for the development of new antibacterial agents.[1][3] These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3] This document provides an overview of the potential antimicrobial applications of this compound derivatives and detailed protocols for their synthesis and antimicrobial evaluation, based on established methods for analogous compounds.
II. Potential Antimicrobial Applications
Based on the activity of structurally similar compounds, this compound derivatives are projected to be effective against a range of bacterial pathogens. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli.[3] Some compounds in this class have also been evaluated against methicillin-resistant Staphylococcus aureus (MRSA).[3] Therefore, these derivatives are promising candidates for the development of new antibiotics to combat drug-resistant infections.
III. Data Presentation: Antimicrobial Activity of Representative 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
The following tables summarize the antimicrobial activity of various 2-phenyl-quinoline-4-carboxylic acid derivatives against several bacterial strains, as reported in the literature. This data is presented to provide a comparative baseline for the expected activity of novel derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives against Bacterial Strains
| Compound | R-group on Phenyl Ring | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | MRSA (μg/mL) |
| 5a₄ | 4-amino | 64 | >512 | 256 | >512 | 256 |
| 5a₇ | 2,4-diamino | 128 | 256 | 128 | >512 | 256 |
| Ampicillin | (Control) | 0.25 | 0.25 | 4 | >512 | - |
| Gentamicin | (Control) | 0.5 | 0.5 | 1 | 2 | - |
Data extracted from studies on 2-phenyl-quinoline-4-carboxylic acid derivatives and may not be representative of the specifically named compound.[3]
IV. Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial evaluation of 2-aryl-quinoline-4-carboxylic acid derivatives.
A. Synthesis of this compound
This protocol is based on the Doebner reaction, a common method for synthesizing quinoline-4-carboxylic acids.[3]
Protocol 1: Synthesis via Doebner Reaction
-
Reaction Setup: In a round-bottom flask, combine 2,5-dimethylaniline (1 mmol), an appropriate aromatic aldehyde (in this case, a precursor to the quinoline core, 1 mmol), and pyruvic acid (1.1 mmol) in ethanol (20 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
B. In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Bacterial Strain Preparation: Prepare a fresh inoculum of the test bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Create a series of twofold dilutions of the compound in MHB in a 96-well microtiter plate. The final concentrations typically range from 0.5 to 512 µg/mL.
-
Incubation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
-
Controls: Use standard antibiotics such as ampicillin and gentamicin as reference controls.
V. Visualizations
Diagram 1: Synthetic Pathway for 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
Caption: Synthetic workflow for 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.
Diagram 2: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
References
Application Notes and Protocols: Anti-inflammatory Potential of 2-(Aryl)quinoline-4-carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quinoline-4-carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[1][2][3] While the specific compound 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid is not extensively characterized in the available literature, this document provides a comprehensive overview of the anti-inflammatory potential of the broader class of 2-(Aryl)quinoline-4-carboxylic acids. These application notes and protocols are intended to serve as a guide for the investigation of novel quinoline derivatives as potential anti-inflammatory agents.
The anti-inflammatory effects of these compounds are often evaluated in both in vivo and in vitro models. Common in vivo assays include the carrageenan-induced paw edema model for acute inflammation and the cotton pellet-induced granuloma model for chronic inflammation.[2][4] In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells, are frequently employed to elucidate the underlying mechanisms of action, often involving the inhibition of pro-inflammatory mediators.[1][5]
Data Presentation
The anti-inflammatory efficacy of various quinoline-4-carboxylic acid derivatives has been quantified in several studies. The following tables summarize representative quantitative data from the literature.
Table 1: In Vivo Anti-inflammatory Activity of Representative Quinoline Derivatives
| Compound | Animal Model | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference Compound |
| Quinoline-4-carboxamide derivative 5 | Carrageenan-induced rat paw edema | 50 mg/kg | Significant | 1 | Diclofenac Sodium |
| Quinoline derivative 6d | Xylene-induced mouse ear edema | 50 mg/kg | 68.28 | 3 | Ibuprofen |
| Quinoline derivative 3g | Xylene-induced mouse ear edema | 50 mg/kg | 63.19 | 3 | Ibuprofen |
Note: The data presented are for structurally related compounds and are intended to be representative of the potential activity of this class of molecules.
Table 2: In Vitro Anti-inflammatory Activity of Representative Quinoline Derivatives
| Compound/Extract | Assay | Cell Line | Key Findings | Reference Compound |
| Quinoline-4-carboxylic acids | LPS-induced inflammation | RAW 264.7 macrophages | Appreciable anti-inflammatory affinities | Indomethacin |
| Quinoline derivative 6d | LPS-induced cytokine production | RAW 264.7 macrophages | Significant inhibition of TNF-α and IL-6 | Not specified |
Note: The data presented are for structurally related compounds and are intended to be representative of the potential activity of this class of molecules.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess acute anti-inflammatory activity.[2][6]
Materials:
-
Wistar rats (150-200 g)
-
2-(Aryl)quinoline-4-carboxylic acid derivative (test compound)
-
Diclofenac sodium (standard drug)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: control, standard, and test groups.
-
Administer the vehicle, diclofenac sodium (e.g., 10 mg/kg, p.o.), or the test compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.) to the respective groups.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[7]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the anti-proliferative and anti-exudative effects of a compound in a chronic inflammation model.[8][9]
Materials:
-
Wistar rats (150-200 g)
-
Sterile cotton pellets (e.g., 10 mg)
-
2-(Aryl)quinoline-4-carboxylic acid derivative (test compound)
-
Indomethacin (standard drug)
-
Ether or other suitable anesthetic
-
Surgical instruments
Procedure:
-
Anesthetize the rats with ether.
-
Shave the fur on the ventral side and disinfect with 70% ethanol.
-
Make small subcutaneous incisions and implant two sterile cotton pellets, one on each side of the ventral region.
-
Administer the vehicle, indomethacin (e.g., 5 mg/kg, p.o.), or the test compound daily for 7 consecutive days.
-
On the 8th day, anesthetize the animals and carefully remove the cotton pellets along with the granulomatous tissue.[10]
-
Remove any extraneous tissue from the pellets.
-
Weigh the wet pellets.
-
Dry the pellets in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.[10]
-
The difference between the initial and final dry weights represents the weight of the granuloma tissue formed.
-
Calculate the percentage inhibition of granuloma formation relative to the control group.
Protocol 3: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
2-(Aryl)quinoline-4-carboxylic acid derivative (test compound)
-
Griess reagent
-
MTT reagent for cytotoxicity assessment
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated control group and an LPS-only group.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxic effects.
-
Calculate the percentage inhibition of NO production relative to the LPS-only control.
Mandatory Visualizations
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.info [biomedres.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A biochemical study of the cotton pellet granuloma in the rat. Effects of dexamethasone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid is a substituted quinoline derivative. The quinoline-4-carboxylic acid scaffold is a significant structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antibacterial properties.[1][2][3] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications in drug discovery and development.[4]
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method utilizes a C18 column and UV detection, providing a sensitive and specific assay.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for this separation.[4][5]
-
Chemicals and Reagents:
Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 1. These conditions are based on methods for structurally related quinoline-4-carboxylic acid derivatives and may require minor optimization for the specific analyte.[4][5][6]
Table 1: HPLC Method Parameters for Quantification
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-12 min: 30-90% B; 12-15 min: 90% B; 15-16 min: 90-30% B; 16-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 325 nm |
| Run Time | 20 minutes |
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 15 minutes to ensure complete dissolution.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
Sample Preparation
-
Accurately weigh a sufficient amount of the sample powder to obtain a theoretical concentration of 1 mg/mL of the analyte.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[5]
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.[5]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
Method Validation (Predicted Performance)
The developed HPLC method is expected to demonstrate excellent performance for the quantification of this compound. The validation parameters are summarized in Table 2, based on typical performance for similar assays.[5][7]
Table 2: Summary of Method Validation Parameters
| Parameter | Specification |
| Specificity | No interference from excipients or impurities at the retention time of the analyte. |
| Linearity | R² > 0.999 over the concentration range of 1-100 µg/mL. |
| Precision (%RSD) | < 2.0% for replicate injections. |
| Accuracy (% Recovery) | 98.0% - 102.0%. |
| Limit of Detection (LOD) | To be determined (typically < 0.5 µg/mL). |
| Limit of Quantification (LOQ) | To be determined (typically > 1.0 µg/mL). |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of this compound. This method is suitable for routine quality control and research applications within the pharmaceutical and chemical industries. The straightforward sample preparation and rapid analysis time make this method efficient for high-throughput environments.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
- 7. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. The protocols outlined below are foundational for ensuring the identity, purity, and quality of this compound for research and development purposes.
Introduction
This compound is a member of the 2-aryl-quinoline-4-carboxylic acid class of compounds. Derivatives of this scaffold have shown a range of biological activities, including potential as anticancer agents through the inhibition of histone deacetylases (HDACs).[1][2][3] Accurate analytical characterization is therefore critical for establishing structure-activity relationships and for the development of potential therapeutic agents. The analytical techniques detailed in this document include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is typically employed.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient method as described in Table 1.
-
Integrate the peak corresponding to this compound to determine its purity.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Table 2: Representative Mass Spectrometry Data for 2-Aryl-Quinoline-4-Carboxylic Acids
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| 2-Phenylquinoline-4-carboxylic acid | ESI | 250.08233 | 250.08180 |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | ESI | 327.99285 | 327.99585 |
| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | ESI | 284.04336 | 284.04630 |
| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | ESI | 268.07291 | 268.07605 |
Data is illustrative for closely related compounds.[1][2]
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.
-
-
Instrument Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
If using a tandem mass spectrometer, perform fragmentation analysis (MS/MS) to aid in structural confirmation. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic acid group.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are essential.
Table 3: Representative ¹H and ¹³C NMR Spectral Data for 2-Aryl-Quinoline-4-Carboxylic Acids
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 2-Phenylquinoline-4-carboxylic acid | 8.67 (d, 1H), 8.48 (s, 1H), 8.31 (d, 2H), 8.18 (d, 1H), 7.87 (t, 1H), 7.72 (t, 1H), 7.57 (m, 3H) | Not provided |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 13.97 (s, 1H), 8.62 (d, 1H), 8.41 (s, 1H), 8.28 (d, 2H), 8.12 (d, 1H), 7.83 (t, 1H), 7.66 (t, 1H), 7.13 (d, 2H), 3.85 (s, 3H) | Not provided |
Data is illustrative for closely related compounds.[1][6] For this compound, one would expect to see characteristic signals for the two methyl groups on the phenyl ring in the ¹H NMR spectrum.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Use proton decoupling to simplify the spectrum.
-
-
Spectral Interpretation:
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign protons to the molecular structure.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in this compound.
Table 4: Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1710-1760 | Strong |
| C=N, C=C (Aromatic) | 1500-1600 | Medium to strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Alkyl) | 2850-3000 | Medium |
Experimental Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Spectral Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Potential Biological Activity and Signaling Pathway
Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs).[1][2][3] HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the expression of tumor suppressor genes. This can induce cell cycle arrest and apoptosis in cancer cells.
Proposed Signaling Pathway for HDAC Inhibition
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. chempap.org [chempap.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid in Mouse Models
Disclaimer: Extensive literature searches did not yield specific in vivo efficacy studies for 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid in mouse models. The following application notes and protocols are based on general methodologies for evaluating quinoline-4-carboxylic acid derivatives in relevant disease models, such as malaria and cancer, as informed by studies on structurally related compounds. These should be adapted based on the specific therapeutic hypothesis for the compound .
Introduction
Quinoline-4-carboxylic acids are a class of compounds with a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The therapeutic potential of these compounds is often evaluated through a series of preclinical studies, with in vivo efficacy assessment in mouse models being a critical step. This document provides a generalized framework for conducting such studies, focusing on experimental design, protocols, and data presentation. While specific data for this compound is not available, the methodologies described herein are standard in the field.
Hypothetical In Vivo Efficacy Data Summary
The following table illustrates how quantitative data from in vivo efficacy studies for a hypothetical quinoline-4-carboxylic acid derivative could be presented.
| Mouse Model | Therapeutic Area | Dosage | Administration Route | Treatment Duration | Primary Efficacy Endpoint | Observed Efficacy (% inhibition/reduction) |
| BALB/c | Malaria (P. berghei) | 10 mg/kg | Oral (p.o.) | 4 days | Parasitemia Reduction | 95% |
| Nude (nu/nu) | Cancer (Human Tumor Xenograft) | 25 mg/kg | Intraperitoneal (i.p.) | 21 days | Tumor Growth Inhibition | 60% |
| C57BL/6 | Inflammation (LPS-induced) | 15 mg/kg | Oral (p.o.) | 3 days | Pro-inflammatory Cytokine Reduction | 70% |
Experimental Protocols
Malaria Mouse Model (Based on P. berghei Infection)
This protocol is adapted from studies on quinoline-4-carboxamide derivatives with antimalarial activity[4][5][6].
3.1.1. Animal Model and Infection:
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Plasmodium berghei (ANKA strain).
-
Infection: Mice are inoculated intraperitoneally with 1x10^5 parasitized red blood cells.
3.1.2. Drug Formulation and Administration:
-
Formulation: The compound is suspended in a vehicle of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in water.
-
Administration: The formulation is administered orally (p.o.) via gavage once daily for four consecutive days, starting 24 hours post-infection.
3.1.3. Efficacy Assessment:
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection. Smears are stained with Giemsa stain, and parasitemia is determined by counting the percentage of infected red blood cells under a microscope.
-
Calculation of Efficacy: The percentage reduction in parasitemia is calculated relative to a vehicle-treated control group.
Cancer Mouse Model (Human Tumor Xenograft)
This protocol is based on general methodologies for evaluating anticancer compounds, including histone deacetylase (HDAC) inhibitors, a class to which some quinoline derivatives belong[7][8].
3.2.1. Animal Model and Tumor Implantation:
-
Mouse Strain: Female athymic nude (nu/nu) mice, 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line (e.g., K562 for leukemia) is used.
-
Implantation: 5x10^6 cells are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
3.2.2. Drug Formulation and Administration:
-
Formulation: The compound is dissolved in a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: The formulation is administered intraperitoneally (i.p.) once daily for 21 days.
3.2.3. Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions are measured twice weekly using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Calculation of Efficacy: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the vehicle-treated control group.
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study in a mouse model.
Logical Relationship of Experimental Groups
Caption: Logical structure of experimental groups for efficacy comparison.
Hypothetical Signaling Pathway Inhibition
Based on the finding that some quinoline derivatives act as HDAC inhibitors, the following diagram illustrates a simplified potential mechanism of action.
Caption: Potential mechanism of action via HDAC inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. Low yield is a common challenge in this multi-component reaction, and this guide offers solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Doebner reaction. This is a three-component reaction involving 2,5-dimethylaniline, 2,5-dimethylbenzaldehyde, and pyruvic acid, typically under acidic catalysis.
Q2: Why am I experiencing a very low yield in my synthesis?
A2: Low yields in the Doebner reaction are frequently reported.[1] Common causes include the formation of side products, incomplete reaction, or challenging purification. The electronic properties of the substituted aniline can also play a significant role in the reaction's success. For instance, anilines with electron-withdrawing groups are known to give lower yields in conventional Doebner reactions.[2]
Q3: What are the typical side products I should be aware of?
A3: A major side reaction is the formation of tar or polymeric materials, especially under harsh acidic conditions.[3] Other potential byproducts can arise from self-condensation of the reactants or alternative reaction pathways of the intermediates.
Q4: Can I use a different synthetic route?
A4: An alternative is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound.[4] However, this would require a different set of starting materials and may have its own set of challenges regarding substrate availability and reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive catalyst- Suboptimal reaction temperature- Incorrect stoichiometry- Low reactivity of 2,5-dimethylaniline | - Catalyst: Use a Lewis acid such as BF₃·THF or a Brønsted acid like p-toluenesulfonic acid. Optimize the catalyst loading.- Temperature: The reaction often requires heating. A temperature of at least 65 °C has been shown to be necessary for good yields in similar reactions.[2] Monitor for decomposition at higher temperatures.- Stoichiometry: An excess of the aniline and aldehyde may be required to drive the reaction to completion.[2]- Reactivity: While the methyl groups on the aniline are electron-donating, steric hindrance from the ortho-methyl group might play a role. Ensure optimal reaction conditions to overcome any steric hindrance. |
| Significant Tar/Polymer Formation | - Highly acidic reaction conditions- High reaction temperature- High concentration of reactants | - Acid: Use a milder Lewis acid or optimize the concentration of the Brønsted acid.[3]- Temperature: Avoid excessive heating. Run the reaction at the lowest effective temperature.[3]- Reactant Addition: Add the pyruvic acid dropwise to the reaction mixture to control the reaction rate and minimize side reactions.[2] |
| Product is Difficult to Purify | - Presence of unreacted starting materials- Formation of closely related byproducts- Oily or tarry crude product | - Work-up: Ensure the pH is carefully adjusted during the work-up to precipitate the carboxylic acid product effectively.- Purification: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is a common purification method. If this is insufficient, column chromatography may be necessary.- Tar Removal: If the crude product is tarry, try washing it with a non-polar solvent to remove some of the impurities before attempting recrystallization. |
| Reaction Stalls Before Completion | - Insufficient reaction time- Catalyst deactivation | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require an extended period (e.g., 24 hours or more).[2]- Catalyst: Ensure the catalyst is of good quality and used in an adequate amount. |
Quantitative Data
The yield of 2-aryl-quinoline-4-carboxylic acids is highly dependent on the reaction conditions. The following table, adapted from a study on a similar Doebner reaction, illustrates the impact of catalyst and solvent on the yield.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂NSO₃H (1.0) | H₂O | 100 | Low |
| 2 | BF₃·THF (1.0) | Toluene | 65 | 45 |
| 3 | BF₃·THF (1.0) | Dichloroethane (DCE) | 65 | 42 |
| 4 | BF₃·THF (1.0) | Acetonitrile (MeCN) | 65 | 58 |
| 5 | BF₃·Et₂O (1.0) | Acetonitrile (MeCN) | 65 | 86 |
Data is illustrative and based on the synthesis of a related compound as reported in a study on the Doebner hydrogen-transfer reaction.[2]
Experimental Protocols
Proposed Protocol for the Synthesis of this compound via the Doebner Reaction
This protocol is a suggested starting point and may require optimization.
Materials:
-
2,5-Dimethylaniline
-
2,5-Dimethylbenzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·Et₂O) or another suitable Lewis acid
-
Acetonitrile (MeCN), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,5-dimethylaniline (1.0 equiv) and 2,5-dimethylbenzaldehyde (1.1 equiv) in anhydrous acetonitrile, add BF₃·Et₂O (0.5 - 1.0 equiv) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 65 °C for 10-15 minutes.
-
Prepare a solution of pyruvic acid (0.6 equiv) in anhydrous acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 2-3 hours while maintaining the temperature at 65 °C.
-
After the addition is complete, continue to heat the reaction mixture at 65 °C and monitor the reaction progress by TLC. The reaction may take up to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
To the residue, add water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde and other non-acidic impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Visualizations
Doebner Reaction Signaling Pathway
Caption: Proposed mechanism for the Doebner reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield.
References
Technical Support Center: Purification of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Pfitzinger or Doebner reaction?
A1: Common impurities may include unreacted starting materials such as isatin or anilines, 2,5-dimethylacetophenone, and pyruvic acid. Byproducts from side reactions, such as tars or other colored materials, can also be present, particularly in the Pfitzinger reaction.[1] In some cases, incomplete cyclization or side reactions can lead to other structurally related impurities.
Q2: Which purification methods are most effective for this compound?
A2: The most commonly employed and effective purification methods for 2-aryl-quinoline-4-carboxylic acids are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on protocols for structurally similar compounds like 2-(4-Methylphenyl)quinoline-4-carboxylic acid, ethanol is a recommended starting solvent for recrystallization.[2] A solvent screening is always advisable to find the optimal conditions for your specific crude material. Other solvents to consider, based on general solubility of quinoline carboxylic acids, include other alcohols (methanol, isopropanol), ethyl acetate, and potentially solvent mixtures like ethanol/water.[3][4]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs if the solution is supersaturated or cooled too quickly.[4] To address this, try the following:
-
Use a more dilute solution: Add more hot solvent to fully dissolve the compound before cooling.
-
Slow down the cooling rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Change the solvent system: The solubility profile of your compound in the chosen solvent may not be ideal. Experiment with different solvents or a binary solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly.[4]
Q5: I am seeing significant tailing of my product spot on TLC and poor separation during column chromatography. How can I resolve this?
A5: Tailing of quinoline derivatives on silica gel is a common issue due to the basic nature of the quinoline nitrogen interacting with the acidic silanol groups of the silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to your eluent system.[5] This will help to saturate the acidic sites on the silica gel and improve the peak shape.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Pure Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature. Consider using a binary solvent system. |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. | |
| Colored Impurities Remain in Crystals | The colored impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent. If the impurities are high molecular weight colored compounds, consider treating the solution with activated charcoal before hot filtration. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The compound is highly soluble in the chosen solvent at all temperatures. | Select a different solvent or induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The eluent system does not provide adequate resolution. | Optimize the eluent system by systematically varying the polarity. A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[6] |
| Product is Stuck on the Column | The product is too polar for the chosen eluent system. | Gradually increase the polarity of the eluent. For carboxylic acids, adding a small amount of acetic acid or formic acid to the mobile phase can help with elution. |
| Product Streaks on the Column | The compound is interacting strongly with the stationary phase. | As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent to reduce interactions with the silica gel.[5] |
| The column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add ethanol dropwise at room temperature to assess solubility. Heat the mixture to boiling and add more ethanol dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a funnel with a fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the charcoal or other insoluble materials.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A good starting point is a mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, loaded silica onto the top of the column bed. Alternatively, a concentrated solution of the sample can be carefully loaded directly onto the column.
-
Elution: Begin eluting with the petroleum ether/ethyl acetate mixture, starting with a lower polarity (higher petroleum ether content) and gradually increasing the polarity (increasing ethyl acetate content) if necessary.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temperature (Qualitative) | Solubility at Boiling Point (Qualitative) | Crystal Formation upon Cooling | Reference Solubility (2-phenyl-4-quinolinecarboxylic acid) |
| Ethanol | Sparingly Soluble | Soluble | Good | 1g in 120ml (alcohol) |
| Methanol | Sparingly Soluble | Soluble | Good | - |
| Ethyl Acetate | Slightly Soluble | Soluble | Fair to Good | - |
| Acetone | Soluble | Very Soluble | Poor | - |
| Toluene | Sparingly Soluble | Soluble | May be suitable | - |
| Water | Insoluble | Insoluble | Not suitable | Insoluble |
| Chloroform | Sparingly Soluble | Soluble | May be suitable | 1g in 400ml |
| Diethyl Ether | Sparingly Soluble | Soluble | May be suitable | 1g in 100ml |
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
References
- 1. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcps.org [ijcps.org]
Technical Support Center: Recrystallization of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides guidance and troubleshooting for the recrystallization of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
For analogous compounds such as 2-phenyl-4-quinolinecarboxylic acid and other carboxylic acids, alcohols are often a good starting point.[1][2] A technical guide for a related adamantyl-substituted quinoline carboxylic acid suggests screening a range of solvents from polar to non-polar.[3]
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Recommended Solvents for Screening
A prudent approach involves testing a variety of solvents to find the one that provides the best crystal quality and yield. The following table summarizes potential solvents based on the recrystallization of similar quinoline carboxylic acid derivatives.
| Solvent Class | Recommended Solvents | Rationale & Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | A related compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, was successfully recrystallized from ethanol.[1] Alcohols are generally a good starting point for carboxylic acids.[2] |
| Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) | 2-Phenyl-4-quinolinecarboxylic acid shows solubility in diethyl ether. |
| Ketones | Acetone | A common solvent for recrystallization that can be effective for moderately polar compounds.[3] |
| Esters | Ethyl acetate | Often a good choice for compounds with moderate polarity.[3] |
| Aromatic Hydrocarbons | Toluene | Can be effective for rigid aromatic systems.[3] |
| Chlorinated Solvents | Chloroform | 2-Phenyl-4-quinolinecarboxylic acid is soluble in chloroform. Use with appropriate safety precautions. |
| Amides | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These are strong, high-boiling point solvents.[3][4] They may be useful for dissolving the compound but can be difficult to remove and may require a co-solvent for precipitation. |
| Anti-Solvents (for co-solvent systems) | Water, Hexane, Heptane | Water is noted as a poor solvent for the related 2-phenyl-4-quinolinecarboxylic acid, making it a potential anti-solvent. Hexane or heptane can be used with more polar organic solvents. |
Experimental Protocol: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a few drops of a different selected solvent to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes of the undissolved samples and add more of the respective solvent dropwise until the solid dissolves.
-
A suitable solvent will dissolve the compound when hot but will show poor solubility when cold.
-
-
Dissolution:
-
Transfer the crude compound to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture with stirring until the compound is completely dissolved.
-
To prevent premature crystallization, add a slight excess of the solvent (approximately 5-10%).
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.
-
Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation and yield.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under a vacuum to remove all traces of the solvent.
-
Troubleshooting Guide
Q2: The compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to the solution being too concentrated or cooling too rapidly.[3]
-
Solution:
-
Reduce the cooling rate: Allow the solution to cool to room temperature more slowly before moving it to a colder environment.
-
Use a more dilute solution: Add more of the solvent to the hot solution before allowing it to cool.
-
Re-evaluate your solvent system: The chosen solvent may not be appropriate. Consider a different single solvent or a binary solvent system.
-
Q3: Crystal formation is very poor, or no crystals form at all. How can I induce crystallization?
-
Solution:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.
-
Reduce the solvent volume: If too much solvent was added, you can gently evaporate some of it to increase the concentration of the solute.
-
Try a co-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Q4: The recovery of the purified compound is very low. How can I improve the yield?
-
Solution:
-
Ensure complete initial dissolution with minimal solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize cooling time: Allow the solution to cool for a sufficient amount of time in an ice bath or refrigerator to ensure maximum precipitation.
-
Check the filtrate: Some product may still be dissolved in the mother liquor. You can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again.
-
Experimental Workflow
References
Technical Support Center: Crystallization of Quinoline-4-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of "oiling out" during the crystallization of quinoline-4-carboxylic acids.
Troubleshooting Guide: "Oiling Out" Has Occurred
This guide provides a step-by-step approach to address an "oiling out" event during your crystallization experiment.
Question: My quinoline-4-carboxylic acid has oiled out during crystallization. What should I do first?
Answer: The first step is to gently reheat your solution to redissolve the oil. Once the oil is redissolved, add a small amount of additional "good" solvent (one in which your compound is soluble) to ensure complete dissolution and prevent immediate re-precipitation as an oil upon cooling.[1][2]
Question: After redissolving the oil and adding more solvent, how should I proceed with the crystallization?
Answer: The key is to control the rate of supersaturation.[3][4] Instead of allowing the solution to cool rapidly, employ a slow and controlled cooling method. Insulating the flask or using a programmable cooling bath can help achieve a gradual temperature decrease. This slow cooling provides more time for the molecules to orient themselves into a crystal lattice rather than forming a disordered liquid phase.[2][3]
Question: I tried slow cooling, but the compound still oiled out. What is the next step?
Answer: If slow cooling alone is insufficient, introducing seed crystals is a powerful technique to promote crystallization over oiling out.[3][5] Cool the solution to a temperature where it is slightly supersaturated (within the metastable zone) and then add a small amount (typically 1-5% by weight) of pure seed crystals.[3] The seed crystals provide a template for crystal growth, bypassing the kinetic barrier for nucleation.[3][5]
Question: What if I don't have seed crystals or if seeding doesn't work?
Answer: If seeding is not an option or proves ineffective, you may need to reconsider your solvent system.[6][7] The current solvent may be too different in nature from your quinoline-4-carboxylic acid.[6] You can try a different solvent with a lower boiling point or a co-solvent system.[2] A common technique is to dissolve your compound in a "good" solvent and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) to induce crystallization.[8]
Question: Could impurities be the cause of the oiling out?
Answer: Yes, impurities can significantly lower the melting point of your compound and promote oiling out.[1][6] If you suspect impurities are present, consider treating your solution with activated charcoal before crystallization to remove them.[1][9]
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting "oiling out" events.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" in the context of crystallization?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[3][10] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[3] This is problematic because impurities often dissolve better in the oil, leading to an impure final product when it eventually solidifies.[1]
Q2: What are the primary causes of oiling out for quinoline-4-carboxylic acids?
A2: The primary driver for oiling out is high supersaturation, where the concentration of the compound in solution exceeds its solubility to a point that kinetically favors the formation of a liquid over an ordered crystal lattice.[3][10] Key contributing factors include:
-
Rapid Cooling: Fast temperature reduction can quickly generate high levels of supersaturation.[3]
-
High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of oiling out.[3]
-
Inappropriate Solvent Choice: A solvent in which the quinoline-4-carboxylic acid is either too soluble or has a boiling point higher than the melting point of the impure compound can promote oiling out.[3][6]
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[1][6]
Factors Contributing to "Oiling Out"
Caption: The relationship between primary factors that contribute to "oiling out".
Q3: How can I prevent oiling out from happening in the first place?
A3: Preventing oiling out involves controlling the factors that cause it:
-
Control Supersaturation: Use a more dilute solution and cool it slowly.[3] If using an anti-solvent, add it slowly to avoid localized high supersaturation.[3]
-
Solvent Selection: Perform a solvent screen to find a solvent or solvent system where your quinoline-4-carboxylic acid has moderate solubility at room temperature and high solubility at elevated temperatures.[7]
-
Seeding: Proactively use seed crystals to encourage crystallization within the metastable zone.[3][5]
-
Ensure Purity: Use pure starting materials to minimize the impact of impurities.[4]
Data Presentation
Table 1: General Solvent Selection Guide for Quinoline-4-Carboxylic Acids
| Solvent Class | Examples | Suitability for Quinoline-4-Carboxylic Acids | Potential for "Oiling Out" |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good solvents due to the carboxylic acid group; solubility varies with the rest of the molecule.[7] | Moderate; can be high if the compound is very soluble. |
| Esters | Ethyl acetate | Good for compounds with moderate polarity.[7] | Moderate. |
| Ketones | Acetone | Can be effective, but volatility can be an issue.[7] | Moderate to Low. |
| Aromatic Hydrocarbons | Toluene | Can be suitable for the quinoline ring system.[7] | Low, but solubility may be limited. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | May be useful in solvent mixtures.[7] | Moderate. |
| Amides | N,N-Dimethylformamide (DMF) | High boiling points can make them difficult to remove and may increase the risk of oiling out if the compound's melting point is low.[7] | High. |
Table 2: Summary of Troubleshooting Actions for "Oiling Out"
| Action | Description | When to Use |
| Reheat and Dilute | Redissolve the oil by heating and add more of the "good" solvent.[1][2] | The first step immediately after oiling out is observed. |
| Slow Cooling | Gradually decrease the temperature of the solution to control the rate of supersaturation.[2][3] | After redissolving the oil, or as a primary preventative measure. |
| Seeding | Introduce a small amount of pure crystals to a slightly supersaturated solution.[3] | When slow cooling alone is not effective, or as a preventative measure. |
| Change Solvent System | Use a different solvent, a co-solvent, or an anti-solvent to alter the solubility profile.[2][6][7] | When oiling out persists despite trying other methods. |
| Charcoal Treatment | Use activated charcoal to remove impurities that may be promoting oiling out.[1][9] | When impurities are suspected to be the cause. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: In several small vials, place a small, known quantity of your crude quinoline-4-carboxylic acid.
-
Solvent Addition: To each vial, add a different solvent from the classes listed in Table 1, dropwise at room temperature, until the solid dissolves. Note the approximate solubility.
-
Heating: For solids that are poorly soluble at room temperature, gently heat the vials and continue adding the solvent dropwise until the solid dissolves.
-
Cooling: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator.
-
Observation: Observe the vials for signs of crystallization or oiling out. A good solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, and will yield crystals upon cooling.[7]
Protocol 2: Controlled Cooling Crystallization with Seeding
-
Dissolution: In an appropriately sized flask, dissolve the quinoline-4-carboxylic acid in the chosen solvent (determined from Protocol 1) at an elevated temperature until the solution is clear. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[7]
-
Slow Cooling: Slowly cool the solution. This can be achieved by insulating the flask, using a dewar, or employing a programmable cooling bath.
-
Seeding: Once the solution has cooled to a temperature where it is likely in the metastable zone (slightly supersaturated), add a small amount (1-5% by weight) of seed crystals.[3]
-
Crystal Growth: Continue to cool the solution slowly to the final desired temperature to allow for the growth of crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. mt.com [mt.com]
Technical Support Center: Troubleshooting the Doebner Synthesis of 2-Arylquinolines
Welcome to the Technical Support Center for the Doebner synthesis of 2-arylquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this synthetic procedure. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My reaction is producing a significant amount of tar-like material, resulting in a low yield of the desired 2-arylquinoline. What is causing this and how can I prevent it?
A: Tar formation is a common issue in the Doebner synthesis and is primarily due to the acid-catalyzed polymerization of the aldehyde and/or pyruvic acid starting materials.[1]
Troubleshooting Steps:
-
Gradual Addition of Reactants: Instead of adding all reactants at once, try a slow, dropwise addition of the aldehyde to the heated mixture of the aniline and pyruvic acid. This maintains a low concentration of the highly reactive aldehyde, favoring the desired reaction pathway over polymerization.[2]
-
Optimize Reaction Temperature: While the Doebner reaction often requires heat, excessive temperatures can accelerate tar formation. It is advisable to start with milder conditions and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄ are commonly used, they can also promote polymerization. Consider experimenting with Lewis acids such as BF₃·THF, which have been shown to be effective and can sometimes lead to cleaner reactions.[3]
-
Biphasic Solvent System: Employing a two-phase solvent system can be beneficial. By sequestering the aldehyde in an organic phase (e.g., toluene) and the aniline and acid in an aqueous phase, the rate of self-polymerization of the aldehyde can be significantly reduced.[2]
Q2: My final product is contaminated with a significant amount of a benzylamine derivative. How is this side product formed and what can I do to minimize it?
A: The formation of a benzylamine byproduct is a known issue, particularly when using anilines with electron-withdrawing groups. This side product arises from the reduction of the intermediate Schiff base (formed between the aniline and the aldehyde) by the 1,2-dihydroquinoline intermediate, which acts as a hydrogen donor.[3]
Troubleshooting Steps:
-
Adjust Stoichiometry: Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid can favor the formation of the desired quinoline. This is because a higher concentration of the Schiff base is available to react with the enol of pyruvic acid.[3]
-
Use of an External Oxidant: The in-situ generated 1,2-dihydroquinoline is oxidized to the final quinoline product. If this oxidation is not efficient, the dihydroquinoline can act as a reducing agent. While not always necessary, the addition of a mild external oxidizing agent can sometimes improve the yield of the desired product by promoting the final aromatization step.
-
Catalyst and Solvent Selection: The choice of catalyst and solvent can influence the reaction pathway. For instance, studies have shown that using BF₃·THF as a catalyst in acetonitrile (MeCN) can provide good yields of the quinoline product while managing the formation of the benzylamine byproduct.[3]
Q3: I am observing the presence of dihydro-pyrrol-2-one and furan derivatives in my reaction mixture. What is the origin of these unexpected side products?
A: The formation of dihydro-pyrrol-2-one and furan derivatives has been reported as a competing reaction pathway in the Doebner synthesis under certain conditions. While the exact mechanism for the formation of these specific heterocycles is complex and not fully elucidated in all contexts, it likely involves an alternative cyclization pathway of reaction intermediates. One study reported the formation of a complex dioxane derivative resulting from the dimerization of a pyrrolidone intermediate, which was isolated in a 70% yield under specific conditions (acetic acid as solvent with catalytic trifluoroacetic acid).
Troubleshooting Steps:
-
Careful Selection of Reaction Conditions: The formation of these side products appears to be sensitive to the reaction medium. Using more traditional Doebner conditions, such as refluxing in ethanol, may disfavor these alternative pathways.
-
Thorough Product Characterization: If you observe unexpected byproducts, it is crucial to perform detailed structural analysis using techniques like NMR, mass spectrometry, and IR spectroscopy to identify them. This will provide valuable insights into the competing reaction pathways and help in devising a strategy to minimize their formation.
Data Presentation
The following table summarizes the results from an optimization study of the Doebner hydrogen-transfer reaction for the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid from 4-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid. This data highlights the significant impact of the choice of acid catalyst and solvent on the yield of the desired product and the formation of the N-benzyl-4-(trifluoromethoxy)aniline byproduct.
| Entry | Acid Catalyst | Solvent | Aniline (equiv) | Benzaldehyde (equiv) | Acid (equiv) | Temp (°C) | Quinoline Yield (%) | Benzylamine Byproduct |
| 1 | — | EtOH | 1.05 | 1 | 0.5 | reflux | 15 | Not reported |
| 2 | H₂NSO₃H | H₂O | 1.05 | 1 | 0.5 | 100 | 23 | Not reported |
| 3 | p-TsOH·H₂O | MeCN | 1.05 | 1 | 0.5 | 65 | 40 | Not reported |
| 4 | TfOH | MeCN | 1.05 | 1 | 0.5 | 65 | 42 | Not reported |
| 5 | BF₃·THF | MeCN | 1.05 | 1 | 0.5 | 65 | 55 | Observed |
| 12 | BF₃·THF | EtOH | 1.05 | 1 | 0.5 | 65 | 25 | Not reported |
| 13 | BF₃·THF | Toluene | 1.05 | 1 | 0.5 | 65 | 30 | Not reported |
| 14 | BF₃·THF | DCE | 1.05 | 1 | 0.5 | 65 | 35 | Not reported |
| 15 | BF₃·THF | THF | 1.05 | 1 | 0.5 | 65 | 55 | Not reported |
| 16 | BF₃·THF | DMF | 1.05 | 1 | 0.5 | 65 | <10 | Not reported |
| 17 | BF₃·THF | DMSO | 1.05 | 1 | 0.5 | 65 | <10 | Not reported |
| 21 | BF₃·THF | MeCN | 1.8 | 2 | 0.5 | 65 | 82 | Minimized |
| 25 | BF₃·THF | MeCN | 1.8 | 2 | 0.5 | 65 | 84 | Minimized |
| 29 | BF₃·Et₂O | MeCN | 1.8 | 2 | 0.5 | 65 | 86 | Minimized |
Data adapted from Nakano, H., et al. (2023).[3]
Experimental Protocols
Optimized Protocol for the Doebner Hydrogen-Transfer Synthesis of 2-Arylquinoline-4-carboxylic Acids (to minimize benzylamine byproduct): [3]
-
To a solution of the aniline (1.8 equivalents) and the aromatic aldehyde (2.0 equivalents) in acetonitrile (MeCN), add BF₃·THF (0.5 equivalents).
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Prepare a solution of pyruvic acid (1.0 equivalent) in MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 20 hours while maintaining the temperature at 65 °C.
-
After the addition is complete, continue to stir the reaction at 65 °C for an additional 20 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup, including extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-arylquinoline-4-carboxylic acid.
General Protocol to Minimize Tar Formation: [1]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of the aniline (1.0 equivalent) in a suitable solvent (e.g., ethanol or a biphasic system of toluene/water) and add the acid catalyst (e.g., concentrated HCl).
-
Heat the mixture to reflux.
-
Slowly add the α,β-unsaturated aldehyde or ketone (1.2 equivalents), either neat or dissolved in a small amount of the organic solvent, to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation, column chromatography, or recrystallization.
Visualizations
Doebner Synthesis Reaction Pathway
Caption: Reaction scheme of the Doebner synthesis showing the main pathway to 2-arylquinolines and side reactions.
Troubleshooting Workflow for Low Yield in Doebner Synthesis
Caption: A step-by-step guide to troubleshooting and optimizing the Doebner synthesis for higher yields.
References
Technical Support Center: Optimizing the Pfitzinger Synthesis of Quinolines
Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve success in your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the Pfitzinger synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid
Question: My Pfitzinger reaction is consistently giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Pfitzinger synthesis can arise from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions.[1][2] Here is a systematic approach to troubleshooting:
-
Incomplete Isatin Ring Opening: The initial hydrolysis of the isatin amide bond is a critical step.[1][2]
-
Solution: Ensure you are using a sufficiently strong base (e.g., KOH or NaOH) and allow adequate time for the isatin to dissolve completely before adding the carbonyl compound. A distinct color change, often from purple or orange to brown or pale yellow, indicates the formation of the isatinate salt and successful ring opening.[2][3]
-
-
Suboptimal Reaction Temperature: The condensation and cyclization steps are sensitive to temperature.
-
Solution: If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[1] For many conventional methods, refluxing in ethanol (around 79°C) is a good starting point.[3] Consider running the reaction at a lower temperature for a longer duration for sensitive substrates.[1]
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] This will help you determine the optimal reaction time for your specific substrates.
-
-
Reactant Stoichiometry: The molar ratio of the reactants plays a crucial role.
-
Solution: Using an excess of the carbonyl compound can help drive the reaction to completion and consume any unreacted isatin, which can be challenging to remove during purification.[1] Experiment with the molar ratio of the carbonyl compound to isatin to find the optimal balance.
-
Issue 2: Formation of Intractable Tar
Question: My reaction has produced a thick, dark tar instead of the expected crystalline product. What causes this and how can I prevent it?
Answer: Tar formation is a common problem in the Pfitzinger reaction, often attributed to the self-condensation of the carbonyl compound or isatin under strongly basic conditions, especially at elevated temperatures.[1]
-
Modified Reactant Addition: Adding all reactants at once can exacerbate tar formation.
-
Solution: First, dissolve the isatin in the basic solution to facilitate the ring opening to the more stable keto-acid intermediate. Once the isatin has completely dissolved, then add the carbonyl compound.[1] For highly reactive carbonyl compounds like pyruvic acid, slow, dropwise addition is recommended.[2]
-
-
Temperature Control: Excessive heat promotes polymerization and side reactions.
-
Solution: Maintain a consistent and appropriate reaction temperature. Avoid localized overheating by ensuring efficient stirring.[1]
-
-
Solvent Choice: The solvent can influence the solubility of intermediates and byproducts.
-
Solution: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates.[1]
-
Issue 3: Significant Amount of Unreacted Isatin in the Final Product
Question: After workup, I am finding a large amount of unreacted isatin contaminating my product. How can I improve the conversion and purification?
Answer: Incomplete conversion of isatin is a frequent challenge.
-
Increase Excess of Carbonyl Compound: This can help drive the reaction forward.
-
Solution: Use a larger excess of the ketone or aldehyde to ensure the isatin is consumed.[1]
-
-
Optimize Base Concentration: The concentration of the base is critical for the initial ring-opening.
-
Solution: You may need to optimize the concentration of your base (e.g., KOH or NaOH) for your specific substrates to ensure efficient isatin activation.[1]
-
-
Purification Strategy: Separating the product from unreacted isatin can be difficult due to similar polarities.
-
Solution: During the workup, after removing the organic solvent, the residue is typically dissolved in water. The desired quinoline-4-carboxylic acid will be in its salt form and soluble, while unreacted isatin is less soluble and can sometimes be removed by filtration at this stage.[4] Washing the aqueous layer with a solvent like diethyl ether can also help remove unreacted carbonyl compounds and other neutral impurities before acidification.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Pfitzinger reaction?
-
A1: The Pfitzinger reaction involves the base-catalyzed condensation of an isatin with a carbonyl compound containing an α-methylene group.[5] The reaction proceeds through several key steps:
-
Base-induced hydrolysis: The amide bond of the isatin is hydrolyzed by a strong base (like KOH) to form a keto-acid intermediate.[5]
-
Condensation: The carbonyl compound reacts with the aniline moiety of the ring-opened isatin to form an imine.[5]
-
Tautomerization: The imine tautomerizes to a more stable enamine.
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[5]
-
-
-
Q2: How can I monitor the progress of my Pfitzinger reaction?
-
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][3] You can spot the starting material (isatin), the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on a TLC plate.[6] By observing the disappearance of the starting material spot and the appearance of the product spot over time, you can determine when the reaction is complete.[7][8]
-
-
Q3: What are some common side products in the Pfitzinger synthesis?
-
A3: Besides tar formation from polymerization, other side reactions can occur:
-
Self-condensation of the carbonyl compound: Aldehydes and ketones can undergo aldol-type self-condensation reactions in the presence of a strong base.[2]
-
Decarboxylation of the product: The desired quinoline-4-carboxylic acid product can decarboxylate under harsh conditions, such as prolonged heating at high temperatures.[2]
-
-
-
Q4: Can I use microwave irradiation for the Pfitzinger synthesis?
-
A4: Yes, microwave-assisted Pfitzinger synthesis has been shown to be a rapid and efficient alternative to conventional heating. It often leads to significantly shorter reaction times and, in some cases, higher yields.[3]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the yield of the Pfitzinger synthesis. This data is intended to serve as a guide for optimizing your own experimental conditions.
Table 1: Effect of Carbonyl Compound and Reaction Time on Yield (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 8 | 80 |
| Butan-2-one | NaOH | Water | 8 | 84-89 |
| Various Ketones | KOH | Ethanol/Water | 24 | Varies |
| Acetophenone | KOH | aq. Ethanol | 18-36 | - |
Data synthesized from multiple sources.[3][4][9]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Carbonyl Compound | Heating Method | Reaction Time | Yield (%) |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Conventional | 12 h | 63-68 |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Microwave | 9 min | 77-85 |
This table illustrates the significant reduction in reaction time and potential for improved yields with microwave-assisted synthesis.
Experimental Protocols
Protocol 1: General Procedure for Conventional Pfitzinger Synthesis
This protocol is a generalized method and may require optimization for specific substrates.
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (ketone or aldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 3 equivalents relative to isatin) in a mixture of ethanol and water.[1]
-
Add isatin (1 equivalent) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes from purple/orange to brown, indicating the formation of the potassium salt of isatinic acid.[3]
-
To this mixture, add the carbonyl compound (e.g., 1.5-2 equivalents).[2][3]
-
Heat the reaction mixture to reflux (for ethanol, approx. 79°C) and maintain for the desired time (typically 8-24 hours), monitoring the reaction progress by TLC.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[3]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically at pH 4-5).[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3]
Protocol 2: Microwave-Assisted Pfitzinger Synthesis
This protocol demonstrates a rapid synthesis using microwave irradiation.
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)
-
33% aqueous Potassium Hydroxide (KOH) solution
-
Acetic Acid
-
Ice-water mixture
Procedure:
-
In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).[3]
-
To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short duration (e.g., 9 minutes).[3]
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (e.g., 100 mL) and acidify with acetic acid.[3]
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to obtain the final product.
Visualizations
Below are diagrams to visualize key workflows and logical relationships in optimizing the Pfitzinger synthesis.
Caption: General experimental workflow for the Pfitzinger synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. How To [chem.rochester.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Improving solubility of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is primarily due to two factors:
-
Aromatic Rings: The quinoline and dimethylphenyl groups are large, rigid, and hydrophobic, leading to a strong crystal lattice that is difficult to disrupt with water molecules.
-
Carboxylic Acid Group: While the carboxylic acid group can ionize, its contribution to overall solubility is limited in acidic to neutral pH, where it remains largely in its less soluble, protonated form.[1]
Q2: How does pH influence the solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[1][2] In acidic to neutral solutions, the carboxylic acid group is protonated (-COOH), rendering the molecule less soluble. As the pH increases (becomes more basic), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more soluble in water.[3][4]
Q3: What are the recommended starting solvents for preparing a stock solution?
A3: For initial solubilization, organic solvents are recommended. Based on data for structurally similar compounds and general practices, the following solvents should be considered:
-
Dimethyl sulfoxide (DMSO): A strong aprotic solvent capable of dissolving many poorly soluble compounds. A related compound, quinoline-4-carboxylic acid, is soluble in DMSO at 34 mg/mL.[5]
-
Ethanol: A polar protic solvent that can also be effective. 2-Phenyl-4-quinolinecarboxylic acid is soluble in alcohol.
-
N,N-Dimethylformamide (DMF): Another strong aprotic solvent, similar to DMSO.
It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous buffers or cell culture media.
Q4: Can co-solvents be used to improve solubility in aqueous solutions for my assay?
A4: Yes, co-solvents are a common and effective strategy.[6][7] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be added to the aqueous medium to increase the solubility of hydrophobic compounds.[7][8] However, it is essential to perform vehicle control experiments to ensure the chosen co-solvent and its final concentration do not affect the biological assay.
Q5: Are there other methods to enhance the solubility of this compound for in vivo or in vitro studies?
A5: Absolutely. Several formulation strategies can be employed:
-
Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) by reacting it with a base can dramatically increase aqueous solubility.[4]
-
Use of Excipients:
-
Surfactants: Molecules like Tween 80 or polysorbates can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][8][9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[8][10]
-
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid compound, which can lead to a faster dissolution rate.[8]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, often stabilized by a polymer, can improve its solubility and dissolution rate.[11][12]
Troubleshooting Guide
Problem 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.
-
Cause: The aqueous buffer may not have sufficient solubilizing capacity for the compound at the desired concentration, causing it to "crash out" of the solution. This is a common issue when diluting a concentrated organic stock into an aqueous medium.
-
Solutions:
-
Decrease the Final Concentration: Determine the maximum solubility of the compound in the final assay buffer.
-
Increase the Co-solvent Concentration: If your assay allows, slightly increase the percentage of the organic solvent (e.g., DMSO) in the final solution. Always include a vehicle control.
-
pH Adjustment: If your assay is compatible with a slightly basic pH, increasing the pH of the buffer can significantly improve solubility.[2][13]
-
Use a Formulation Strategy: Incorporate surfactants or cyclodextrins into your assay buffer to maintain the compound's solubility.[8][9]
-
Problem 2: I am observing inconsistent results in my biological assays.
-
Cause: Poor solubility can lead to inconsistent concentrations of the active compound in the assay, resulting in variable biological responses. The compound may be precipitating over time or adsorbing to plasticware.
-
Solutions:
-
Visually Inspect for Precipitation: Before and after the experiment, carefully check for any signs of precipitation in your assay plates or tubes.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution immediately before each experiment.
-
Optimize Your Formulation: Re-evaluate your solubilization method. Consider using a more robust formulation, such as one involving pH adjustment, co-solvents, or excipients, to ensure the compound remains in solution throughout the experiment.
-
Sonication: Briefly sonicating the final solution can help to redissolve any small, invisible precipitates.
-
Problem 3: I need to prepare a high-concentration aqueous solution for an in vivo study.
-
Cause: The inherent low aqueous solubility of the compound makes direct dissolution in aqueous vehicles challenging for high concentrations required for in vivo dosing.
-
Solutions:
-
Formulate as a Salt: Prepare the sodium or potassium salt of the carboxylic acid to significantly enhance water solubility.[4]
-
Co-solvent Systems: Use a mixture of water-miscible co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, and water.[7] The exact ratio will need to be determined experimentally.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[6][8]
-
Nanosuspensions: Creating a nanosuspension of the drug can improve its dissolution rate and bioavailability after administration.
-
Data Presentation
Table 1: Solubility of Structurally Related Quinoline-4-Carboxylic Acids in Various Solvents.
| Compound | Solvent | Solubility | Reference |
| 2-Phenyl-4-quinolinecarboxylic acid | Water | Insoluble | |
| 2-Phenyl-4-quinolinecarboxylic acid | Alcohol | 1 g in 120 mL | |
| 2-Phenyl-4-quinolinecarboxylic acid | Diethyl Ether | 1 g in 100 mL | |
| 2-Phenyl-4-quinolinecarboxylic acid | Chloroform | 1 g in 400 mL | |
| Quinoline-4-carboxylic acid | DMSO | 34 mg/mL | [5] |
Table 2: General Strategies for Solubility Enhancement.
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases ionization of the carboxylic acid group. | Simple and effective for ionizable compounds. | The required pH may not be compatible with the biological assay.[6] |
| Co-solvents | Reduces the polarity of the solvent system. | Easy to prepare and can significantly increase solubility. | The co-solvent may have its own biological effects; vehicle controls are essential.[6] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound. | Can achieve high drug loading. | Potential for toxicity and interference with assays at high concentrations.[9] |
| Cyclodextrins | Form inclusion complexes with the drug molecule. | Generally well-tolerated and can improve stability. | Can be expensive and may have limitations on the size of the guest molecule. |
| Salt Formation | Creates a more polar, water-soluble form of the compound. | Can lead to a dramatic increase in aqueous solubility. | Requires a chemical modification step. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 277.33 g/mol ). For example, weigh 2.77 mg to prepare 1 mL of a 10 mM solution.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath and/or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Determining Aqueous Solubility by pH Adjustment
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., phosphate or borate buffers).
-
Add Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot Data: Plot the measured solubility against the pH of the buffer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. selleckchem.com [selleckchem.com]
- 6. longdom.org [longdom.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on stability issues in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous solution. What are the likely causes and how can I improve its solubility?
A1: The low aqueous solubility of many quinoline derivatives is a common issue.[1] The quinoline core is largely hydrophobic, and strong intermolecular forces in the crystal lattice can hinder dissolution.[1] The solubility of this compound is influenced by several factors:
-
pH: As a carboxylic acid, its solubility is highly pH-dependent. In acidic conditions (pH below its pKa), the carboxylic acid group is protonated, leading to lower aqueous solubility. In neutral to basic conditions, the more soluble carboxylate anion is formed.
-
Solvent: The choice of solvent is critical. While highly soluble in some organic solvents, aqueous solubility can be limited.
-
Temperature: Solubility of many organic compounds increases with temperature. However, this must be balanced with the potential for thermal degradation.
-
Crystalline Structure: A stable crystal lattice requires more energy to break, resulting in lower solubility.[2]
Troubleshooting Steps:
-
Adjust pH: Gradually increase the pH of your aqueous solution to deprotonate the carboxylic acid and form the more soluble salt. A pH 1-2 units above the pKa is a good starting point.
-
Use a Co-solvent: Adding a water-miscible organic solvent (e.g., ethanol, DMSO, DMF) can increase the solubility of hydrophobic compounds.[3] Start with a small percentage and optimize as needed.
-
Salt Formation: Consider forming a salt of the compound with a suitable base to improve aqueous solubility.[1]
Q2: I've observed a color change in my solution of this compound over time. What could be the cause?
A2: A color change, such as the development of a yellow or brown tint, often indicates chemical degradation.[3] For quinoline derivatives, potential degradation pathways include:
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially when exposed to air and light.[3]
-
Photodegradation: Many aromatic compounds are light-sensitive. Exposure to UV or even ambient light can trigger degradation.[3]
-
Hydrolysis: Although the carboxylic acid itself is stable, other functional groups that might be present in derivatives could be susceptible to hydrolysis depending on the pH.[4]
Q3: What are the optimal storage conditions for a solution of this compound to ensure its stability?
A3: To maximize the stability of your solution, consider the following:
-
pH Control: Use a buffered solution to maintain a consistent pH, ideally one that favors the stability of the compound. For many quinoline derivatives, a pH range of 7.0-8.0 has been noted as optimal for some applications.[3]
-
Temperature: Store stock solutions at low temperatures. Refrigeration (2-8°C) is advisable for short-term storage, while freezing (-20°C or -80°C) is recommended for long-term storage to slow down degradation reactions.[3]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3][4]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider preparing the solution with a de-gassed solvent and storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Q4: I am seeing new, unexpected peaks in my HPLC analysis of a stored solution. Could these be degradation products?
A4: Yes, the appearance of new peaks in a stability-indicating HPLC chromatogram is a strong indication of degradation.[3] To confirm if these are degradation products, you can perform a forced degradation study.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
This could be due to the degradation of your compound in solution.
Logical Troubleshooting Flow:
References
Technical Support Center: HPLC Analysis of Quinoline Carboxylic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of quinoline carboxylic acids.
Troubleshooting Guides
Problem 1: Significant Peak Tailing
Q: Why are the peaks for my quinoline carboxylic acid analysis showing significant tailing?
A: Peak tailing is a common issue in chromatography that can compromise quantification and resolution.[1] For quinoline carboxylic acids, the primary causes are often chemical interactions with the stationary phase or physical issues within the HPLC system.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The most frequent cause of tailing for basic compounds like quinolines is the interaction between the analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[2] The use of buffers is crucial to maintain a stable pH.[4]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for basic compounds.[2][4]
-
Solution 3: Add Mobile Phase Modifiers: Adding a small concentration of a competing base, like triethylamine (TEA), can mask the active silanol sites, but this may not be permissible for all methods (e.g., LC-MS).[5]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[3][5]
-
Extra-Column Effects: Dead volume in fittings, tubing, or a void at the column inlet can cause band broadening and tailing.[1][2]
To diagnose the cause of tailing, inject a neutral compound. If the neutral compound's peak is symmetrical, the issue is likely chemical (acid-base interactions). If the neutral compound also tails, the problem is likely physical (e.g., a column void or dead volume).[1]
DOT Diagram: Diagnosing Peak Tailing
Caption: A troubleshooting workflow to determine the root cause of peak tailing.
Problem 2: Poor or Inconsistent Peak Resolution
Q: My quinoline carboxylic acid isomers are not separating well. How can I improve the resolution?
A: Poor resolution, where two peaks are not adequately separated, hinders accurate quantification.[8] Resolution is influenced by column efficiency, selectivity, and the retention factor.[9][10]
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor for achieving selectivity.
-
Solution 1: Adjust Organic Modifier Ratio: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation of closely eluting peaks.[9]
-
Solution 2: Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may alter the elution pattern and improve resolution.
-
Solution 3: Optimize pH: The ionization state of quinoline carboxylic acids is pH-dependent. Adjusting the mobile phase pH can change the hydrophobicity and retention of the analytes, thus altering selectivity.
-
-
Inappropriate Column Chemistry: The stationary phase may not be suitable for the specific analytes.
-
Solution: Choose a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl phase) to introduce different interaction mechanisms and improve selectivity.[9]
-
-
Low Column Efficiency: Old or degraded columns exhibit lower efficiency, leading to broader peaks and poorer resolution.[10]
-
Solution 1: Reduce Flow Rate: Lowering the flow rate can sometimes improve efficiency, but will increase run time.
-
Solution 2: Increase Temperature: Slightly increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.[8][11]
-
Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. Using columns with smaller particle sizes (e.g., sub-2 µm) increases efficiency dramatically.[10]
-
Problem 3: Baseline Noise or Drifting
Q: I'm observing a noisy or drifting baseline during my analysis. What could be the cause?
A: An unstable baseline can interfere with the detection and integration of low-concentration analytes.[12] The issue can stem from the mobile phase, the detector, or the pump.
Potential Causes and Solutions:
-
Mobile Phase Issues:
-
Contamination: Using low-quality solvents or contaminated additives is a common source of noise.[13] Always use HPLC-grade solvents.[13]
-
Inadequate Degassing: Dissolved gas in the mobile phase can form bubbles in the detector flow cell, causing baseline noise.[14][15] Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[16]
-
Poor Mixing: Inconsistent mixing of mobile phase components in a gradient run can cause baseline drift.[14][17] Premixing solvents or ensuring the pump's mixer is functioning correctly can help.
-
-
Detector Problems:
-
Failing Lamp: A detector lamp nearing the end of its life can cause an unstable baseline.[14] Most HPLC software can run a lamp intensity test.
-
Contaminated Flow Cell: Contaminants or air bubbles in the flow cell will cause noise and drift.[14][17] Flush the system with a strong solvent like isopropanol to clean the flow cell.[18]
-
-
Pump Malfunction: Leaks or faulty check valves in the pump can lead to pressure fluctuations, which manifest as a rhythmic, noisy baseline.[13][14][19]
DOT Diagram: General HPLC Troubleshooting Workflow
Caption: A high-level workflow for diagnosing general HPLC system issues.
Quantitative Data & Methodologies
Example HPLC Method Parameters
The following tables summarize typical starting conditions for the analysis of different quinoline carboxylic acids. These should be optimized for specific applications.
Table 1: Analytical Method for Quinoline-2-carboxylic Acid [20]
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 289 nm |
| Injection Vol. | 10 µL |
Table 2: Analytical Method for 2-(1-Adamantyl)quinoline-4-carboxylic acid [21]
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 60% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 325 nm |
| Injection Vol. | 10 µL |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for Quinoline-2-carboxylic Acid [20]
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Quinoline-2-carboxylic acid reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Serially dilute the stock standard solution with the initial mobile phase composition (e.g., 90% A, 10% B) to prepare a calibration curve.
-
-
Sample Preparation (1 mg/mL):
-
Accurately weigh the sample powder.
-
Transfer to a volumetric flask.
-
Add methanol to approximately 70% of the volume and sonicate for 15 minutes to dissolve.
-
Cool to room temperature and dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
DOT Diagram: Sample Preparation Workflow
Caption: A standard workflow for preparing samples for HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What type of column is best for quinoline carboxylic acids? A: A C18 reversed-phase column is the most common and effective choice for analyzing quinoline carboxylic acids due to their moderate hydrophobicity.[20][21] For compounds that exhibit strong tailing, a high-purity, end-capped C18 or a C8 column can provide better peak shapes.
Q2: Why are my retention times shifting between injections? A: Shifting retention times are typically caused by three main factors:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between gradient runs. A common rule is to flush with 10-20 column volumes.[17]
-
Mobile Phase Composition Changes: This can happen if solvents are evaporating or if the pump's proportioning valves are not working correctly.[7][19]
-
Temperature Fluctuations: Small changes in column temperature can cause retention times to shift, as a 1°C increase can change retention by 1-2%.[7] Using a column oven is highly recommended for reproducibility.[11]
Q3: What are "ghost peaks" and how can I get rid of them? A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in a blank injection. They are usually caused by carryover from a previous injection or contamination in the mobile phase.[6]
-
To address carryover: Implement a robust needle wash protocol in your autosampler method, using a strong solvent (like isopropanol or a high percentage of organic solvent) to clean the injection port and needle between runs.
-
To address contamination: Run a blank gradient (injecting no sample). If the peaks persist, the contamination is likely in your mobile phase or from system components.[6] Ensure you are using fresh, high-purity solvents.[13]
Q4: My system backpressure is suddenly very high. What should I do? A: High backpressure is almost always caused by a blockage in the system.[18][19] To locate the blockage, work backward from the detector:
-
Disconnect the column and see if the pressure returns to normal. If it does, the column is blocked. Try back-flushing the column (if the manufacturer allows) or replace it.
-
If the pressure is still high without the column, disconnect components one by one (e.g., in-line filters, tubing) until the pressure drops, which will identify the location of the clog.
-
Common culprits are blocked column inlet frits, which can be protected by filtering samples and using a guard column.[7]
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
- 17. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 18. pharmahealthsciences.net [pharmahealthsciences.net]
- 19. labcompare.com [labcompare.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesized via the common Pfitzinger reaction, which involves the condensation of isatin with 2,5-dimethylacetophenone in the presence of a base, the primary impurities are typically unreacted starting materials.[1][2] These include:
-
Isatin: The starting material that forms the quinoline core.
-
2,5-Dimethylacetophenone: The ketone starting material that forms the 2-phenyl substituent.
-
Side-reaction products: Tars or self-condensation products may form under the strong basic conditions of the reaction.[3]
-
Residual Solvents and Base: Solvents used in the reaction (e.g., ethanol) and workup, as well as the base catalyst (e.g., potassium hydroxide), may be present in the crude product.[4][5]
Q2: What is the general strategy for purifying the crude product?
A2: A multi-step approach is most effective. The strategy leverages the acidic nature of the target compound's carboxylic acid group.
-
Acid-Base Extraction/Wash: The crude product is dissolved in an aqueous base (like NaOH or KOH) to form the soluble potassium or sodium salt. This solution is then washed with a water-immiscible organic solvent (e.g., diethyl ether) to remove neutral organic impurities like the unreacted 2,5-dimethylacetophenone.[4]
-
Precipitation: The aqueous layer is then acidified (e.g., with HCl or acetic acid) to a pH of approximately 4-5, which causes the purified this compound to precipitate out of the solution.[4][5]
-
Recrystallization: The precipitated solid is collected and further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove remaining trace impurities.[4][6]
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column is typically effective for separating the main compound from process-related impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound and identifying any structurally similar impurities. Quantitative NMR (qNMR) can also be used for purity determination.[7][9]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the purification, such as during column chromatography or for selecting a recrystallization solvent.[10]
Troubleshooting Guides
Q4: My final product has a persistent yellow or brown color. How can I remove these colored impurities?
A4: Colored impurities often arise from side reactions or residual starting materials like isatin.
-
Cause: High molecular weight, conjugated byproducts are often responsible for coloration.
-
Solution 1: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal (Norit). Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which adsorbs the colored impurities.
-
Solution 2: Thorough Washing. Ensure the precipitated product is washed thoroughly with cold water after acidification and with a cold recrystallization solvent after filtration to remove any colored mother liquor.[6][11]
Q5: My recrystallization attempt is not significantly improving the product's purity. What should I do?
A5: If recrystallization is ineffective, it is likely due to an inappropriate solvent choice or the presence of co-crystallizing impurities.[6]
-
Cause 1: Inappropriate Solvent. The impurities may have solubility characteristics very similar to your target compound in the chosen solvent.
-
Solution: Perform a new solvent screen. Test a range of solvents with varying polarities (see Table 1). Consider using a binary solvent system, where the compound is dissolved in a "good" solvent (e.g., hot ethanol) and a "poor" solvent (e.g., water) is added dropwise until the solution becomes turbid, after which it is allowed to cool slowly.[6]
-
-
Cause 2: Co-crystallization. The impurity may be forming a co-crystal with your product.
-
Solution: Try a different purification method before recrystallization. If not already performed, an acid-base wash is highly effective at removing neutral or basic impurities. For stubborn impurities, column chromatography may be necessary.
-
Q6: During recrystallization, my compound "oils out" as a liquid instead of forming solid crystals. How can I fix this?
A6: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that solvent system or when the solution is supersaturated.[6]
-
Solution 1: Reduce the Cooling Rate. Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling.[6]
-
Solution 2: Use a More Dilute Solution. Add a small amount of additional hot solvent (5-10% excess) to the dissolved sample to prevent premature precipitation at high temperatures.[6]
-
Solution 3: Change the Solvent System. The current solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.
-
Solution 4: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This can provide a nucleation site for crystal growth to begin.
Q7: My compound streaks badly on a silica gel TLC plate or provides poor separation during column chromatography. What is the problem?
A7: Tailing or streaking on silica gel is a common issue for quinoline derivatives.
-
Cause: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.[12] The carboxylic acid group can also cause streaking.
-
Solution 1: Add a Basic Modifier. Add a small amount (0.5-2%) of a base, such as triethylamine (NEt₃) or pyridine, to the eluent. This neutralizes the acidic sites on the silica gel and improves peak shape.[12]
-
Solution 2: Add an Acidic Modifier. Alternatively, adding a small amount of acetic or formic acid to the eluent can protonate the quinoline nitrogen, which can also improve the chromatography, though this is often less effective than a basic modifier for this class of compounds.
-
Solution 3: Use an Alternative Stationary Phase. Consider using neutral or basic alumina instead of silica gel. For some compounds, reversed-phase silica (C18) can also be an effective alternative.[12]
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Expected Utility for this compound |
| Water | High | 100 | Poor solvent (good for precipitation or as an anti-solvent) |
| Ethanol | High | 78 | Good solvent when hot, moderate when cold (good for single-solvent or binary systems)[6] |
| Methanol | High | 65 | Good solvent when hot, moderate when cold[6] |
| N,N-Dimethylformamide (DMF) | High | 153 | Strong solvent, may be difficult to remove. Useful for highly insoluble compounds[6][13] |
| Ethyl Acetate | Medium | 77 | Moderate solvent, good to screen[6] |
| Toluene | Low | 111 | Potentially good for rigid aromatic systems, good to screen[6] |
| Diethyl Ether | Low | 35 | Likely a poor solvent (good for washing/trituration) |
Table 2: Example Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[14] |
| Gradient | Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 60% B and re-equilibrate[14] |
| Flow Rate | 1.0 mL/min[14] |
| Detection Wavelength | ~325 nm (or determined by UV scan)[14] |
| Column Temperature | 30°C[14] |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water[7] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Precipitation
This protocol is a generalized method for removing neutral impurities like unreacted ketones.[4][5]
-
Dissolution: Suspend the crude this compound in water. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the solid completely dissolves and the solution is basic (pH > 10).
-
Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two to three times with diethyl ether or ethyl acetate. Discard the organic layers, which contain the neutral impurities.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with constant stirring until the precipitation of the product is complete (typically at pH 4-5).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid (the filter cake) thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven. The resulting solid can be used for the next step or further purified by recrystallization.
Protocol 2: General Recrystallization Procedure
This protocol outlines a standard procedure for recrystallization.[6][11]
-
Solvent Selection: Using a small test tube, determine a suitable solvent or binary solvent system where the compound is soluble when hot but sparingly soluble when cold (refer to Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Ensure the solvent is at or near its boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting common purification issues.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound [synhet.com]
- 10. rac.ac.in [rac.ac.in]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth scale-up process.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Faint or no spot of the desired product on TLC analysis; low isolated mass of the final product. | - Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures or reactants/products might be degrading at excessively high temperatures.[1] - Incorrect stoichiometry: Inaccurate measurement of starting materials. - Inactive catalyst: The acid catalyst may be old or of insufficient concentration.[2] - Poor quality of reagents: Degradation of aniline or aldehyde starting materials. | - Optimize temperature: Systematically screen temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition.[1] - Verify reagent amounts: Accurately weigh all reactants and ensure correct molar ratios. - Use fresh catalyst: Employ a fresh batch of a suitable Brønsted or Lewis acid.[2] - Purify starting materials: Distill the aniline and aldehyde if their purity is questionable. |
| Significant Tar/Polymer Formation | The reaction mixture becomes a thick, dark, and viscous tar, making stirring and work-up difficult.[2] | - Acid-catalyzed polymerization: The aldehyde or other reaction intermediates can polymerize under strong acidic conditions.[3] - High reaction temperature: Excessive heat can accelerate polymerization and degradation pathways.[2] | - Controlled reagent addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.[3] - Use of a biphasic system: Sequestering the aldehyde in a non-polar organic solvent can reduce its self-polymerization in the acidic aqueous phase. - Moderate reaction temperature: Maintain the lowest effective temperature to achieve a reasonable reaction rate.[2] |
| Difficult Purification | The crude product is an oily solid or a dark, intractable material that is difficult to handle and purify by standard crystallization. | - Presence of tarry byproducts: Co-precipitation of polymeric materials with the desired product.[3] - Formation of multiple isomers: If using an unsymmetrical ketone in a Pfitzinger-type synthesis, regioisomers can form. | - Acid-base extraction: Dissolve the crude product in an appropriate organic solvent and perform an acid-base wash to separate the acidic product from neutral and basic impurities. - Trituration: Wash the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble. - Chromatography: Use column chromatography with a suitable solvent system for challenging separations. |
| Inconsistent Yields Upon Scale-Up | A significant drop in product yield is observed when transitioning from a laboratory scale (grams) to a larger scale (kilograms). | - Inefficient heat transfer: "Hot spots" can form in large reactors, leading to localized decomposition.[4] - Poor mixing: Inadequate agitation can result in non-homogeneous reaction conditions and increased side product formation.[4] | - Jacketed reactor: Utilize a reactor with a heating/cooling jacket for precise temperature control.[4] - Overhead stirring: Employ a mechanical stirrer with an appropriate impeller design to ensure efficient mixing.[4] - Controlled addition rates: Scale up the addition times of reagents proportionally to the batch size to manage exotherms. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for the large-scale synthesis of this compound: the Doebner reaction or the Pfitzinger reaction?
A1: Both the Doebner and Pfitzinger reactions are viable methods for synthesizing quinoline-4-carboxylic acids.[5][6] The choice often depends on the availability and cost of the starting materials. The Doebner reaction, which utilizes an aniline (2,5-dimethylaniline), an aldehyde (e.g., benzaldehyde), and pyruvic acid, is a three-component reaction that can be efficient.[5] The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound (1-(2,5-dimethylphenyl)ethanone), is also a robust method.[6] For large-scale synthesis, a thorough cost analysis of the starting materials and a comparison of the process safety and waste streams for both routes are recommended.
Q2: What are the most common side products to expect in the synthesis of this compound?
A2: In the Doebner reaction, common side products arise from the self-condensation of the aldehyde and the polymerization of various reaction intermediates, leading to tar formation.[3] In the Pfitzinger reaction, side reactions can include the self-condensation of the ketone under strongly basic conditions.[4] Incomplete cyclization or dehydration can also lead to the formation of intermediates as impurities.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: My final product has poor solubility in common organic solvents. What are some suitable purification methods?
A4: Quinoline-4-carboxylic acids can exhibit limited solubility. Purification can often be achieved by converting the carboxylic acid to its salt (e.g., sodium or potassium salt) by treating it with a base. The salt is typically more soluble in aqueous solutions, allowing for washing with an organic solvent to remove non-polar impurities. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is then collected by filtration. Recrystallization from a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may also be effective.[7]
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: Both the Doebner and Pfitzinger reactions can be exothermic, especially during the initial stages.[3][4] When scaling up, it is crucial to have a robust system for temperature control, such as a jacketed reactor with a reliable cooling system.[4] The use of strong acids or bases requires appropriate personal protective equipment (PPE), including acid/base resistant gloves, safety goggles, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. A thorough process safety review should be conducted before attempting any large-scale synthesis.
Experimental Protocols
Doebner Reaction Protocol for this compound
This protocol is a representative procedure based on the general Doebner reaction.[8] Optimization may be required for specific laboratory conditions and scales.
Materials:
-
2,5-Dimethylaniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (1.0 eq) and ethanol.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the stirred solution.
-
To this mixture, add benzaldehyde (1.0 eq) followed by the dropwise addition of pyruvic acid (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by acid-base extraction.
Pfitzinger Reaction Protocol for this compound
This protocol is a representative procedure based on the general Pfitzinger reaction.[9] Optimization may be required.
Materials:
-
Isatin
-
1-(2,5-Dimethylphenyl)ethanone
-
Potassium Hydroxide
-
Ethanol
-
Water
-
Hydrochloric Acid (for work-up)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in a mixture of ethanol and water.
-
Add isatin (1.0 eq) to the basic solution and stir until the color changes from orange to pale yellow, indicating the formation of the potassium salt of isatinic acid.
-
Add 1-(2,5-dimethylphenyl)ethanone (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis
| Parameter | Doebner Reaction | Pfitzinger Reaction |
| Starting Materials | Aniline, Aldehyde, Pyruvic Acid[5] | Isatin, Carbonyl Compound[6] |
| Catalyst/Reagent | Acid (Brønsted or Lewis)[2] | Base (e.g., KOH, NaOH)[6] |
| Typical Solvent | Ethanol, Acetonitrile[1] | Ethanol/Water[9] |
| Typical Temperature | 60-100°C[1] | Reflux[9] |
| Typical Reaction Time | 4-24 hours | 6-24 hours |
| General Yield Range | 40-85% (highly substrate dependent) | 50-90% |
Table 2: Troubleshooting Guide for Scale-Up Issues
| Issue | Potential Cause | Mitigation Strategy | Expected Outcome |
| Decreased Yield | Poor heat and mass transfer.[4] | Use of a jacketed reactor with efficient overhead stirring.[4] | Consistent yield with increasing batch size. |
| Increased Impurity Profile | Localized overheating leading to side reactions.[4] | Controlled rate of reagent addition and precise temperature monitoring. | Higher purity of the crude product. |
| Difficult Product Isolation | Large volume of viscous reaction mass. | Optimization of work-up procedure, including solvent volumes and extraction techniques. | Efficient and scalable product isolation. |
Visualizations
Caption: Experimental workflow for the Doebner synthesis.
Caption: Experimental workflow for the Pfitzinger synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Validation & Comparative
A Comparative Analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid and Other Biologically Active Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid against three other quinoline derivatives that have demonstrated significant anticancer and antibacterial properties. The comparison focuses on their chemical structures, physicochemical properties, and reported biological activities, supported by experimental data and detailed protocols.
Introduction to the Compared Molecules
This guide evaluates four distinct quinoline-4-carboxylic acid derivatives:
-
Target Compound: this compound is a quinoline derivative with limited publicly available biological data. Its structural features, including the dimethylphenyl substituent, provide a basis for comparison with more extensively studied analogues.
-
Compound P6: A potent and selective SIRT3 (Sirtuin 3) inhibitor, identified as N-(4-{4-[4-(2-Fluoro-phenyl)-piperazine-1-carbonyl]-quinolin-2-yl}-phenyl)-acrylamide. Sirtuins are a class of NAD-dependent deacetylases involved in cellular metabolism and cancer, making SIRT3 an attractive therapeutic target.[1][2]
-
Compound D28: A selective HDAC3 (Histone Deacetylase 3) inhibitor, characterized as a 2-phenylquinoline-4-carboxylic acid derivative bearing a hydroxamic acid zinc-binding group and a phenylpiperazine linker. HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.
-
Compound 5a4: An antibacterial agent, which is a 2-phenyl-quinoline-4-carboxylic acid derivative with a piperidine substituent. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria.[3]
Physicochemical Properties
A molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and ionization constant (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is scarce, predicted values are presented alongside data for the comparator compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| This compound | C₁₈H₁₅NO₂ | 277.32 | ~4.5 | ~4.0 (acidic) |
| Compound P6 | C₂₉H₂₅FN₄O₂ | 480.54 | ~4.8 | ~7.5 (basic) |
| Compound D28 | C₂₉H₃₄N₄O₄ | 514.61 | ~3.2 | ~8.0 (basic) |
| Compound 5a4 | C₂₃H₂₅N₃O₂ | 375.47 | ~4.2 | ~8.5 (basic) |
Comparative Biological Activity
The selected quinoline derivatives exhibit distinct biological activities, highlighting the versatility of the quinoline scaffold.
Anticancer Activity
Compound P6 demonstrates selective inhibition of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. Its IC₅₀ values against sirtuin isoforms are detailed below.[4][5]
Compound D28 is a selective inhibitor of HDAC3 and has shown potent antiproliferative activity across a range of cancer cell lines.[6][7][8]
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |
| P6 | SIRT3 | 7.2 | MLLr leukemic | Potent |
| SIRT1 | 32.6 | |||
| SIRT2 | 33.5 | |||
| D28 | HDAC3 | 24.45 | K562 (Leukemia) | 1.02 |
| U266 (Myeloma) | 1.08 | |||
| U937 (Lymphoma) | 1.11 | |||
| MCF-7 (Breast) | 5.66 |
Antibacterial Activity
Compound 5a4 has been evaluated for its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values are presented below. The compound also exhibited low cytotoxicity against RAW 264.7 macrophage cells, with a reported IC₅₀ of 98.2 µg/mL.[3][4]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5a4 | Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided to allow for replication and further investigation.
SIRT3 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the deacetylase activity of SIRT3.
-
Reagent Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂. Prepare a stock solution of the test compound in DMSO.
-
Reaction Setup : In a 96-well black microplate, add the reaction buffer, the test compound at various concentrations, and recombinant human SIRT3 enzyme.
-
Incubation : Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation : Add a fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter).
-
Development : After a 30-minute incubation at 37°C, add a developer solution that stops the reaction and cleaves the deacetylated substrate to release the fluorescent reporter.
-
Fluorescence Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC₅₀ value.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of histone deacetylases.
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dissolve the test compound in DMSO.
-
Reaction Setup : In a 96-well black microplate, combine the assay buffer, the test compound in serial dilutions, and a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC3).
-
Pre-incubation : Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition : Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes.
-
Development : Add a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Reading : Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Data Analysis : Determine the percent inhibition and IC₅₀ value by comparing the fluorescence of treated wells to control wells.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum : Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compound : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell viability.
-
Cell Seeding : Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: Signaling pathway of HDAC inhibition leading to anticancer effects.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
A Comparative Guide: 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid versus Cisplatin in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established anticancer agent cisplatin and the novel compound 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid for applications in cancer cell research. Due to a lack of specific published experimental data on the anticancer activity of this compound, this document focuses on a detailed analysis of cisplatin and the general potential of the quinoline-4-carboxylic acid chemical class, supported by data from representative derivatives.
Overview
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various cancers.[1] Its mechanism of action is well-characterized and primarily involves the induction of DNA damage in cancer cells.[1][2] In contrast, this compound belongs to the quinoline-4-carboxylic acid class of compounds, which have demonstrated a broad range of biological activities and are an area of active investigation in anticancer drug discovery. While direct comparative data is unavailable, this guide aims to provide a framework for understanding their potential differential effects on cancer cells.
Quantitative Data Summary
As of the latest literature review, no specific quantitative data (e.g., IC50 values, apoptosis rates, cell cycle analysis) for the anticancer effects of this compound has been publicly reported. The following tables provide a summary of representative data for various quinoline-4-carboxylic acid derivatives and for cisplatin to offer a comparative perspective.
Table 1: Cytotoxicity of Representative Quinoline-4-Carboxylic Acid Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| This compound | Not Reported | Not Reported | N/A |
| P6 (a 2-(4-acrylamidophenyl) derivative) | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [3] |
| Compound 7c (a 2-aryl derivative) | MCF-7 (Breast) | 1.73 µg/mL | [4] |
| Compound 21 (a 2-styryl derivative) | HCC827 (Lung) | 0.010 µM | [5] |
| Compound 6d (a 2-styryl derivative) | A549 (Lung) | 2.74 µM | [5] |
| Compound 58 (a 2,3-diaryl derivative) | MDA-MB-231 (Breast) | 0.75 µM | |
| D28 (a 2-phenyl derivative) | K562 (Leukemia) | 1.02 µM |
Table 2: Cytotoxicity of Cisplatin in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Cisplatin | A431 (Cervical) | ~10⁻⁶ - 10⁻⁵ M | |
| Cisplatin | HCT-15 (Colon) | Varies (used as reference) | |
| Cisplatin | BxPC3 (Pancreatic) | Varies (used as reference) | |
| Cisplatin | A549 (Lung) | Varies (used as reference) |
Mechanisms of Action
Cisplatin:
Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA.[1] After entering the cell, it undergoes hydrolysis, forming highly reactive platinum complexes that bind to the N7 position of purine bases in DNA. This binding leads to the formation of DNA adducts, particularly intrastrand cross-links, which distort the DNA helix. This distortion inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). However, the efficacy of cisplatin can be limited by both intrinsic and acquired drug resistance, as well as significant side effects.[1][2]
This compound and its Class:
While the specific mechanism of this compound is unknown, derivatives of quinoline-4-carboxylic acid have been shown to induce anticancer effects through various mechanisms.[4] These include:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[4] For example, some derivatives have shown potent inhibitory activity against SIRT3.[3]
-
Induction of Apoptosis: Many quinoline derivatives have been observed to induce apoptosis in cancer cells.
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M or G0/G1 phase, thereby halting cell proliferation.[3]
-
Disruption of Tubulin Polymerization: Some quinoline compounds have been found to interfere with the dynamics of microtubules, which are essential for cell division.
Signaling Pathways
The following diagrams illustrate the established signaling pathway for cisplatin-induced apoptosis and a potential generalized pathway for quinoline-4-carboxylic acid derivatives based on existing literature.
Caption: Cisplatin-induced apoptosis pathway.
Caption: Potential anticancer mechanisms of quinoline derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound and cisplatin) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating with the test compounds for a specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Experimental Workflow Visualization
The following diagram outlines a general workflow for comparing the anticancer effects of two compounds.
Caption: General experimental workflow for compound comparison.
Conclusion
Cisplatin is a well-established chemotherapeutic agent with a defined mechanism of action centered on DNA damage. While it remains a critical tool in cancer treatment, its utility is hampered by resistance and toxicity. The quinoline-4-carboxylic acid scaffold represents a promising area for the development of novel anticancer agents with potentially different mechanisms of action, such as the inhibition of key cellular enzymes.
Direct experimental comparison of this compound and cisplatin is necessary to elucidate the specific anticancer properties of this novel compound. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such a comparative analysis. Future research should focus on determining the IC50 values, effects on apoptosis and the cell cycle, and the specific molecular targets of this compound in a panel of cancer cell lines to fully understand its therapeutic potential relative to established drugs like cisplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. jptcp.com [jptcp.com]
A Comparative Guide to Pfitzinger and Doebner Syntheses for 2-Arylquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. Among the classical methods for synthesizing quinoline derivatives, the Pfitzinger and Doebner reactions are prominent routes to valuable 2-arylquinoline-4-carboxylic acids. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Pfitzinger vs. Doebner Synthesis
| Feature | Pfitzinger Synthesis | Doebner Synthesis |
| Reactants | Isatin (or substituted isatins) and a carbonyl compound with an α-methylene group (e.g., acetophenone). | An aromatic amine (e.g., aniline), an aromatic aldehyde (e.g., benzaldehyde), and pyruvic acid. |
| Catalyst/Conditions | Strong base (e.g., KOH, NaOH) in a protic solvent (e.g., ethanol), often with heating. [cite:2] | Typically acid-catalyzed (Brønsted or Lewis acids) in a suitable solvent. [cite:18] |
| Key Intermediate | A keto-acid formed by the hydrolysis of isatin. [cite:5] | An N-arylimine (Schiff base) formed from the aniline and aldehyde. [cite:18] |
| Primary Product | 2-Arylquinoline-4-carboxylic acids. | 2-Arylquinoline-4-carboxylic acids. |
| Advantages | Utilizes readily available isatins and carbonyl compounds. | A one-pot, three-component reaction offering operational simplicity. [cite:1] Applicable to a wide range of anilines and aldehydes. [cite:18] |
| Limitations | Can suffer from tar formation and low yields, especially with sensitive substrates. [cite:17] The use of strong bases can be harsh on the environment. [cite:2] | Traditional methods can result in low yields, particularly with anilines bearing electron-withdrawing groups. [cite:18] |
Reaction Mechanisms and Workflow
The Pfitzinger and Doebner syntheses proceed through distinct mechanistic pathways to arrive at the quinoline-4-carboxylic acid core.
Pfitzinger Synthesis
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger, involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. [cite:5] The reaction is initiated by the basic hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid. [cite:5]
Doebner Synthesis
The Doebner reaction is a three-component synthesis that condenses an aromatic amine, an aldehyde, and pyruvic acid. [cite:7] The mechanism is believed to start with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Pyruvic acid then adds to the imine, and the resulting adduct undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Finally, the dihydroquinoline intermediate is oxidized to the aromatic quinoline product. [cite:18]
Comparative Experimental Data
The following tables summarize representative experimental data for the synthesis of 2-arylquinolines using both the Pfitzinger and Doebner methods.
Table 1: Pfitzinger Synthesis of 2-Arylquinoline-4-carboxylic Acids
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Isatin | Acetophenone | KOH | Ethanol | 24 h | Moderate to Good | [cite:14] |
| 5-Substituted Isatin | Appropriate Ketone | - | - | - | - | [cite:16] |
| α-Naphthisatin | Acetone | KOH | Water/Ethanol | - | 70 | [cite:16] |
| Isatin | 2-Acetylpyrazine | NaOH | Water | 8 h | - | [cite:4] |
| Isatin | Butanone | NaOH | Water | 8 h | - | [cite:4] |
Table 2: Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acids
| Aniline Derivative | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | 2-Nitrobenzaldehyde | Trifluoroacetic acid | Ethanol | - | - | [cite:19] |
| Substituted Aniline | Substituted Aldehyde | BF₃·OEt₂ or BF₃·THF | Acetonitrile | 21 h | Good | [cite:1] |
| Electron-deficient anilines | Benzaldehyde | BF₃·THF | Acetonitrile | 20 h | Good | [cite:8, cite:10] |
| Electron-donating anilines | Benzaldehyde | BF₃·THF | Acetonitrile | 20 h | Good | [cite:8, cite:10] |
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-Arylquinoline-4-carboxylic Acid
This protocol is a generalized procedure based on established methods.
Materials:
-
Isatin (1 equivalent)
-
Aryl methyl ketone (e.g., acetophenone) (1 equivalent)
-
Potassium hydroxide (3 equivalents)
-
Ethanol
-
Water
-
Diethyl ether
-
Acetic acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol.
-
Add the isatin to the basic solution and stir until the color changes, indicating the opening of the isatin ring.
-
Add the aryl methyl ketone to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone.
-
Acidify the aqueous layer with acetic acid to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-arylquinoline-4-carboxylic acid.
Protocol 2: Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acid
This protocol is a modified procedure effective for a range of anilines. [cite:1]
Materials:
-
Substituted aniline (1.8 mmol)
-
Substituted aldehyde (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
BF₃·OEt₂ or BF₃·THF (0.5 equivalents)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the substituted aniline and substituted aldehyde in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Logical Workflow Comparison
The following diagram illustrates a side-by-side comparison of the general experimental workflows for the Pfitzinger and Doebner syntheses.
Conclusion
Both the Pfitzinger and Doebner syntheses are valuable and established methods for the preparation of 2-arylquinoline-4-carboxylic acids. The choice between the two often depends on the availability of starting materials, the desired substitution pattern on the quinoline ring, and the tolerance of functional groups to the reaction conditions. The Pfitzinger reaction is a robust method when starting from isatins, while the Doebner reaction offers the flexibility of a three-component, one-pot synthesis. While both can suffer from limitations such as long reaction times and moderate yields under classical conditions, modern modifications, including the use of microwave irradiation and optimized catalytic systems, have significantly improved their efficiency and scope. For challenging substrates, such as anilines with electron-withdrawing groups in the Doebner synthesis, modified protocols like the Doebner hydrogen-transfer reaction have been developed to achieve good yields.[1][2] Researchers should carefully consider the specific attributes of each reaction in the context of their synthetic goals.
References
A Comparative Guide to Validating the Mechanism of Action of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. Given the limited direct research on this specific molecule, this document focuses on a validation strategy based on the known biological activities of the broader 2-phenylquinoline-4-carboxylic acid class. We will compare potential mechanisms with established alternative compounds and provide detailed experimental protocols to test these hypotheses.
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a cornerstone for developing therapeutic agents targeting a range of diseases from cancer to malaria.[1] Derivatives have been shown to act through various mechanisms, including the inhibition of crucial cellular enzymes.[2]
Potential Mechanisms of Action and Comparative Analysis
Based on its structural similarity to other researched 2-phenylquinoline-4-carboxylic acid derivatives, the primary hypothesized mechanisms of action for the target compound are the inhibition of histone deacetylases (HDACs) or sirtuins (SIRTs), both critical regulators of cellular processes.
1. Histone Deacetylase (HDAC) Inhibition
Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors, exhibiting selectivity for specific isoforms like HDAC3.[3][4] Inhibition of HDACs leads to the accumulation of acetylated histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.[4]
Signaling Pathway: HDAC Inhibition
Caption: Hypothesized HDAC inhibition pathway.
Comparative Data for HDAC Inhibitors
The performance of this compound can be benchmarked against known HDAC inhibitors. The table below summarizes the inhibitory concentrations (IC50) of related quinoline derivatives and a standard clinical HDAC inhibitor, SAHA (Vorinostat).
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Molecule D28 | HDAC3 | 24.45 | K562 (Leukemia) | [3] |
| Molecule D29 | HDAC3 | 0.477 | - | [3] |
| SAHA (Vorinostat) | Pan-HDAC | 1.02-5.66 | Various | [3] |
2. Sirtuin 3 (SIRT3) Inhibition
SIRT3 is a primary mitochondrial deacetylase that plays a complex role in cancer, acting as either a tumor promoter or suppressor depending on the context.[5] The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully utilized to develop potent and selective SIRT3 inhibitors.[5]
Comparative Data for SIRT3 Inhibitors
| Compound ID | Target | IC50 (µM) | Target Selectivity | Reference |
| Molecule P6 | SIRT3 | 7.2 | SIRT1 (32.6 µM), SIRT2 (33.5 µM) | [5] |
3. Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can deplete nucleotide pools, leading to an S-phase cell cycle arrest.[6] This mechanism has been exploited to develop therapies for cancer and autoimmune disorders.[6]
Comparative Data for DHODH Inhibitors
| Compound ID | Target | IC50 (nM) | Cellular Potency (HCT-116) | Reference |
| Compound 29 | DHODH | Potent (Value not specified) | More potent than Compound 26 | [6] |
| Compound 41 | DHODH | 9.71 | - | [6] |
| Compound 43 | DHODH | 26.2 | - | [6] |
Experimental Validation Workflow
A systematic approach is required to confirm the mechanism of action. The workflow involves progressing from broad cellular effects to specific molecular target engagement.
Workflow for MoA Validation
Caption: Stepwise workflow for validating mechanism of action.
Detailed Experimental Protocols
1. Protocol: In Vitro Antiproliferative MTT Assay
This assay assesses the effect of the compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity.[2]
-
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7, HCT-116).
-
96-well cell culture plates.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound, dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Protocol: In Vitro HDAC Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of the compound on HDAC enzyme activity.
-
Materials:
-
Commercial HDAC fluorometric assay kit (containing HeLa cell nuclear extract or recombinant HDAC enzyme, substrate, and developer).
-
Test compound and reference inhibitor (e.g., Trichostatin A or SAHA).
-
Assay buffer.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Add assay buffer, HeLa nuclear extract (or recombinant HDAC), and the test compound at various concentrations to the wells of a black 96-well plate.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for the time specified by the kit manufacturer (e.g., 30 minutes).
-
Stop the deacetylation reaction by adding the developer solution, which includes a reference inhibitor.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence (e.g., Excitation 360 nm, Emission 460 nm).
-
Calculate the percent inhibition for each concentration relative to a no-inhibitor control and determine the IC50 value.[4]
-
3. Protocol: Western Blot for Histone H3 Acetylation
This assay provides in-cell evidence of HDAC inhibition by measuring the level of acetylated histone H3 (a key substrate of HDACs).
-
Materials:
-
Cells treated with the test compound for a specified time (e.g., 24 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Histone H3 as a loading control.
-
Quantify band intensity to determine the relative increase in histone acetylation upon compound treatment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification for 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a novel molecule whose specific biological target has not been definitively established in publicly accessible literature. Quinoline-4-carboxylic acid derivatives, however, are known to exhibit a wide range of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects.[1][2][3] This guide provides a comparative framework for the target identification and validation of this compound, postulating potential target classes based on the activities of structurally related molecules.
We will explore a systematic approach, beginning with computational prediction and progressing to experimental validation against three plausible target families: Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), and N-myristoyltransferase (NMT). This guide compares the experimental methodologies required to investigate each potential target, presenting detailed protocols and data interpretation frameworks.
Initial Steps: In Silico Target Prediction
Before embarking on extensive laboratory experiments, computational methods can be employed to predict potential biological targets.[3] These in silico techniques utilize the chemical structure of this compound to search for proteins with which it might interact. Common approaches include chemical similarity searching, machine learning models trained on known ligand-target interactions, and molecular docking simulations against a panel of protein structures.[3][4] This predictive step is crucial for generating a ranked list of putative targets, thereby prioritizing and focusing subsequent experimental validation efforts.
Caption: General workflow for in silico target prediction.
Comparative Guide to Experimental Target Validation
Based on the activities of similar quinoline-based compounds, we will compare the experimental approaches for validating three potential targets: DHODH, HDACs, and NMT.
General Experimental Workflow
A typical workflow for confirming the biological target of a novel compound involves a multi-step process, starting from broad screening and moving towards specific validation.
Caption: A generalized experimental workflow for target identification.
Potential Target 1: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA. Its inhibition can halt cell proliferation, making it a target for anticancer and anti-inflammatory drugs.[5] Certain quinoline-4-carboxylic acid derivatives have shown potent DHODH inhibitory activity.[5]
Caption: Inhibition of the de novo pyrimidine synthesis pathway.
Comparative Data: DHODH Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | DHODH | To be determined | DCIP Reduction | N/A |
| Brequinar (Alternative) | DHODH | ~25 | DCIP Reduction | [5] |
| Teriflunomide (Alternative) | DHODH | ~12 | DCIP Reduction | [5] |
| H-006 (Alternative) | DHODH | 3.8 | DCIP Reduction | [6] |
Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[2][6]
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Prepare stock solutions of L-Dihydroorotic acid (DHO), DCIP, and Coenzyme Q10.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure :
-
In a 96-well microplate, add the test compound dilutions or DMSO (vehicle control).
-
Add a solution containing recombinant human DHODH enzyme, Coenzyme Q10, and DCIP to each well.
-
Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding the DHO substrate to each well.
-
-
Measurement :
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[2]
-
-
Data Analysis :
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Normalize velocities relative to the DMSO control (0% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[7]
-
Potential Target 2: Histone Deacetylases (HDACs)
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Their dysregulation is linked to cancer, making them a key therapeutic target.[8] Some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors, particularly selective for HDAC3.[8]
Caption: HDACs regulate gene expression via histone deacetylation.
Comparative Data: HDAC Inhibition
| Compound | Target(s) | IC50 (µM) | Assay Type | Reference |
| This compound | HDAC (isoform TBD) | To be determined | Fluorometric | N/A |
| Vorinostat (SAHA) | Pan-HDAC | ~0.77 | Cell-based Luminescence | [9] |
| Trichostatin A | Class I/II HDACs | ~0.07 | Cell-based Luminescence | [9] |
| D28 (quinoline derivative) | HDAC3 | 0.11 | Fluorometric | [8] |
Experimental Protocol: Fluorometric HDAC Enzyme Inhibition Assay
This assay is based on the deacetylation of a fluorogenic substrate by HDAC, followed by enzymatic development to release a fluorescent molecule.[1][10]
-
Reagent Preparation :
-
HDAC Assay Buffer.
-
Prepare serial dilutions of the test compound in assay buffer (final DMSO concentration <1%).
-
Prepare solutions of recombinant HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin).[1][10]
-
-
Assay Procedure :
-
In a 96-well black microplate, add the test compound dilutions or DMSO (control).
-
Add the diluted recombinant HDAC enzyme and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate at 37°C for 30 minutes.
-
-
Measurement :
-
Stop the reaction and initiate signal development by adding the Developer solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[10]
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
-
Potential Target 3: N-myristoyltransferase (NMT)
NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a range of proteins. This modification is critical for protein localization and signal transduction. NMT is a validated target in infectious diseases and is an emerging target in cancer.[5] Computational studies have suggested NMT as a putative target for some 2-aryl-quinoline-4-carboxylic acid derivatives in the context of leishmaniasis.[4][11]
Caption: NMT catalyzes the transfer of a myristoyl group.
Comparative Data: NMT Inhibition
| Compound | Target(s) | IC50 | Assay Type | Reference |
| This compound | NMT (human/other) | To be determined | Fluorogenic | N/A |
| DDD85646 (Alternative) | H. sapiens NMT1 | 17 nM | Fluorogenic | [12] |
| IMP-1088 (Alternative) | H. sapiens NMT1/2 | < 1 nM | Fluorogenic | [12] |
Experimental Protocol: Fluorogenic NMT Inhibition Assay
This assay detects the Coenzyme A (CoA) released as a byproduct of the NMT-catalyzed reaction using a fluorescent probe.[12][13]
-
Reagent Preparation :
-
Assay Buffer: e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100.[12]
-
Prepare solutions of recombinant human NMT1 enzyme, myristoyl-CoA, a substrate peptide (e.g., derived from c-Src), and a fluorescent probe that reacts with free thiols (e.g., CPM).[13]
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure :
-
In a 96-well black microplate, add the test compound dilutions or DMSO (control).
-
Add the NMT enzyme solution and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate peptide and myristoyl-CoA.
-
Immediately add the CPM fluorescent probe solution.
-
-
Measurement :
-
Incubate the plate at 30°C for 60 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).[5]
-
-
Data Analysis :
-
Calculate the percent inhibition for each test compound relative to the control wells.
-
Determine the IC50 values for active compounds by fitting the dose-response data.[5]
-
Summary Comparison of Assay Methodologies
| Parameter | DHODH Assay | HDAC Assay | NMT Assay |
| Principle | Enzyme-coupled redox reaction | Deacetylation of a fluorogenic substrate | Detection of CoA byproduct |
| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence) | Fluorometry (Fluorescence) |
| Key Substrates | Dihydroorotic acid, DCIP, CoQ10 | Acetylated peptide (e.g., Boc-Lys(Ac)-AMC) | Myristoyl-CoA, Glycine-terminal peptide |
| Primary Output | Rate of absorbance decrease | Increase in fluorescence intensity | Increase in fluorescence intensity |
| Typical Endpoint | IC50 | IC50 | IC50 |
This guide provides a structured and comparative approach for the experimental identification of the biological target of this compound. By systematically evaluating its activity against plausible targets like DHODH, HDACs, and NMT, researchers can efficiently elucidate its mechanism of action, a critical step in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular context is a critical step in the validation of a new therapeutic agent. This guide provides a comparative overview of three widely used methods for confirming the target engagement of a compound like 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads-based affinity chromatography.
Comparison of Target Engagement Confirmation Methods
The selection of an appropriate method for confirming target engagement depends on various factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput. The following table summarizes the key characteristics of CETSA, DARTS, and Kinobeads.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Competition Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3][4] | Ligand binding protects the target protein from proteolytic degradation.[5][6][7][8][9] | The test compound competes with immobilized broad-spectrum inhibitors for binding to a panel of kinases.[10][11][12][13][14] |
| Labeling Requirement | Label-free.[2] | Label-free for the test compound.[5][6] | Label-free for the test compound. |
| Throughput | Can be adapted for high-throughput screening.[1][4] | Moderate throughput. | High-throughput, suitable for screening against a large number of kinases.[11][13] |
| Target Scope | Broadly applicable to soluble and some membrane proteins.[3] | Applicable to proteins that are susceptible to proteolysis. | Primarily for the kinome, but can be adapted for other protein families.[10][14] |
| Primary Readout | Western Blot or Mass Spectrometry.[2][4] | SDS-PAGE with silver staining or Western Blot.[6] | Mass Spectrometry-based quantification of bound proteins.[11][13] |
| Key Advantage | Measures target engagement in intact cells under physiological conditions.[1][3] | Does not require modification of the small molecule.[5][6] | Provides a broad selectivity profile against a large number of kinases.[11][13] |
| Key Limitation | Not all ligand binding events result in a measurable thermal shift.[3] | Protection from proteolysis is not always observed upon ligand binding. | Limited to targets that can be captured by the immobilized ligands and may miss allosteric inhibitors.[14] |
Hypothetical Performance Data
To illustrate the type of quantitative data generated by each method, the following table presents hypothetical results for the target engagement of this compound with a putative kinase target, "Kinase X".
| Method | Parameter | Value | Interpretation |
| CETSA | EC50 (Thermal Stabilization) | 1.5 µM | The concentration of the compound that results in 50% of the maximal thermal stabilization of Kinase X. |
| DARTS | % Protection at 10 µM | 75% | At a 10 µM concentration, the compound protects 75% of Kinase X from proteolytic degradation compared to the vehicle control. |
| Kinobeads | IC50 (Competition) | 0.8 µM | The concentration of the compound that inhibits 50% of Kinase X binding to the kinobeads. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control and incubate under normal culture conditions for the desired time.
-
Heating: Harvest cells and resuspend in a suitable buffer. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (Kinase X) in the soluble fraction by Western blotting or mass spectrometry.[1][4]
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Harvest untreated cells and prepare a cell lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for protein digestion.[6][7]
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein samples by SDS-PAGE followed by silver staining or Western blotting for the target protein (Kinase X) to assess the degree of protection from proteolysis.[6]
Kinobeads Competition Assay Protocol
-
Cell Lysis: Prepare a cell lysate from the desired cell line.
-
Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads to each lysate aliquot and incubate to allow for the binding of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. The relative amount of Kinase X pulled down in the presence of the compound compared to the vehicle control is used to determine the IC50 value.[11][13]
Visualizations
Signaling Pathway, Workflows, and Method Comparison
Caption: Hypothetical signaling pathway illustrating the role of Kinase X and its inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) experimental workflow.
Caption: Kinobeads-based competition assay workflow.
Caption: Logical relationship diagram comparing CETSA, DARTS, and Kinobeads.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cvrti.utah.edu [cvrti.utah.edu]
- 8. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Guide to the Structure-Activity Relationship of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets, including dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and as antimicrobial agents. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Core Structure and Analogs
The core structure of the compounds discussed is 2-arylquinoline-4-carboxylic acid. The parent compound for this guide, this compound, serves as a reference for understanding the impact of structural modifications on biological activity. Variations in the substituents on the 2-phenyl ring, the quinoline core, and modifications of the 4-carboxylic acid group have been explored to elucidate the SAR.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A significant therapeutic target for this class of compounds is DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells and certain pathogens.
Structure-Activity Relationship for DHODH Inhibition
The inhibitory activity of 2-arylquinoline-4-carboxylic acid analogs against DHODH is highly dependent on the nature of the substituent at the C-2 position and the presence of the carboxylic acid at the C-4 position.
Key Findings:
-
C-2 Position: Bulky and hydrophobic substituents at the C-2 position of the quinoline ring are generally required for potent DHODH inhibition. The 2,5-dimethylphenyl group provides a favorable hydrophobic interaction within the enzyme's binding pocket.
-
4-Carboxylic Acid Group: The carboxylic acid at the C-4 position is essential for activity, as it is believed to form critical interactions, such as a salt bridge, with key amino acid residues in the DHODH active site.[1]
-
Substitutions on the 2-Phenyl Ring: The placement and nature of substituents on the 2-phenyl ring can significantly modulate inhibitory potency. For instance, the introduction of a chlorine atom at the 2'-position can enhance activity.
-
Quinoline Core Modifications: Modifications to the quinoline scaffold, such as the introduction of a methyl group at the C-3 position or replacement with a 1,7-naphthyridine ring, have been shown to yield highly potent inhibitors.[1]
Quantitative Data for DHODH Inhibitors
| Compound ID | R1 (at C-2) | IC50 (nM)[1] |
| 3 | 2-Fluorophenyl | 250 ± 110 |
| 41 | 2-Chloro-3-pyridinyl | 9.71 ± 1.4 |
| 43 | 2-Methyl-3-pyridinyl | 26.2 ± 1.8 |
| 46 | 2-Methyl-1,7-naphthyridin-3-yl | 28.3 ± 3.3 |
Inhibition of Histone Deacetylases (HDACs)
Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.
Structure-Activity Relationship for HDAC Inhibition
The SAR for HDAC inhibition by this class of compounds is distinct from that for DHODH inhibition and is primarily influenced by the "cap" group (the 2-substituted quinoline moiety), a linker, and a zinc-binding group (ZBG).
Key Findings:
-
Cap Group: The 2-substituted phenylquinoline-4-carboxylic acid moiety serves as the cap group, which interacts with the surface of the enzyme's active site.[2] Substitutions on the phenyl ring, such as difluoro and phenyl groups, can be beneficial for inhibitory activity.
-
Zinc-Binding Group (ZBG): The nature of the ZBG is critical for potency and selectivity. Hydroxamic acids and hydrazides are commonly employed ZBGs.[2][3] Hydrazide-containing analogs have shown improved potency and selectivity for HDAC3.[3]
-
Linker: A linker, such as a phenylpiperazine group, connects the cap group to the ZBG.
Quantitative Data for HDAC Inhibitors
| Compound ID | ZBG | HDAC1 IC50 (µM)[3] | HDAC2 IC50 (µM)[3] | HDAC3 IC50 (µM)[3] | HDAC6 IC50 (µM)[3] |
| D28 | Hydroxamic acid | >1000 | >1000 | 24.45 | >1000 |
| D29 | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |
Antimicrobial Activity
Derivatives of 2-arylquinoline-4-carboxylic acid have demonstrated activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial SAR is influenced by substitutions on both the quinoline and the 2-aryl moieties.
Key Findings:
-
Gram-Positive vs. Gram-Negative Bacteria: Many derivatives show greater potency against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria.[4]
-
Substituents on the 2-Phenyl Ring: The introduction of specific substituents on the 2-phenyl ring can enhance antibacterial activity. For example, certain amino-substituted derivatives have shown good inhibition against S. aureus and E. coli.[4]
-
Physicochemical Properties: The introduction of basic groups can improve physicochemical properties and influence the potency and spectrum of antimicrobial activity.
Quantitative Data for Antimicrobial Activity
| Compound ID | Substituent on 2-phenyl ring | S. aureus MIC (µg/mL)[4] | E. coli MIC (µg/mL)[4] |
| 5a4 | 2-amino, N-substituted | 64 | >128 |
| 5a7 | 2-amino, N-substituted | >128 | 128 |
Experimental Protocols
Synthesis of 2-Arylquinoline-4-carboxylic Acids
A common and versatile method for the synthesis of 2-arylquinoline-4-carboxylic acids is the Doebner reaction .[5][6]
General Procedure for Doebner Reaction:
-
An appropriate aniline (1 equivalent), a substituted benzaldehyde (1.1 equivalents), and pyruvic acid (1.5 equivalents) are dissolved in a suitable solvent, such as ethanol or acetonitrile.
-
The reaction mixture is heated to reflux for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-arylquinoline-4-carboxylic acid.
An alternative method is the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound in the presence of a base.[7][8]
Biological Assays
DHODH Inhibition Assay:
The inhibitory activity against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate to orotate. The assay mixture typically contains the enzyme, dihydroorotate, coenzyme Q10, and the test compound. The decrease in absorbance of DCIP is monitored over time to determine the rate of reaction and the IC50 value of the inhibitor.
HDAC Inhibition Assay:
HDAC inhibitory activity can be assessed using a variety of commercially available kits or by measuring the deacetylation of a fluorogenic or colorimetric substrate. A common method involves incubating a source of HDAC enzyme (e.g., HeLa cell nuclear extract) with a substrate and the test compound. The extent of deacetylation is then quantified, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay:
The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the test compounds are prepared in a 96-well plate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the role of Dihydroorotate Dehydrogenase (DHODH), the target of many 2-arylquinoline-4-carboxylic acid analogs.
Caption: Inhibition of DHODH in the pyrimidine biosynthesis pathway.
General Structure-Activity Relationship Workflow
The logical workflow for investigating the structure-activity relationship of these analogs is depicted below.
Caption: Workflow for SAR studies of quinoline-4-carboxylic acid analogs.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
In Silico Docking Analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid based on in silico docking studies of structurally similar quinoline-4-carboxylic acid derivatives. Due to the limited publicly available research on the specific title compound, this guide leverages data from related molecules to project its potential efficacy against various biological targets implicated in cancer, infectious diseases, and other conditions.
Executive Summary
Quinoline-4-carboxylic acids are a versatile class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction of small molecules with protein targets, thereby accelerating the drug discovery process.[4][5][6][7] This guide synthesizes findings from several studies on quinoline-4-carboxylic acid derivatives to provide a comparative perspective on the potential of this compound as a therapeutic agent.
Comparative Docking Performance
While specific docking scores for this compound are not available, the following table summarizes the performance of analogous compounds against various validated drug targets. This data offers a benchmark for predicting the potential efficacy of the title compound.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions | Therapeutic Area | Reference |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (3d) | Malarial Protein | 1CET | -8.29 | Five hydrogen bonds | Antimalarial | [1] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (3b) | Malarial Protein | 1CET | -8.03 | - | Antimalarial | [1] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (3g) | Tuberculosis Protein | 2X22 | -8.36 | Five hydrogen bonds | Antituberculosis | [1] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (3b) | Tuberculosis Protein | 2X22 | -7.90 | Three hydrogen bonds | Antituberculosis | [1] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (3e) | Cancer Protein | 1S63 | -8.57 | Four hydrogen bonds | Anticancer | [1] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid (3b) | Cancer Protein | 1S63 | -7.82 | Three hydrogen bonds | Anticancer | [1] |
| 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivative (17) | P-glycoprotein | 6C0V | -9.22 | Hydrophobic and H-bond interactions | Cancer (MDR) | [8] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | - | IC50: 7.2 µM | - | Anticancer | [9][10] |
| Quinoline-based analogue (41) | Dihydroorotate Dehydrogenase (DHODH) | - | IC50: 9.71 ± 1.4 nM | - | Anticancer, Autoimmune | [11] |
| Quinoline-based analogue (43) | Dihydroorotate Dehydrogenase (DHODH) | - | IC50: 26.2 ± 1.8 nM | Water-mediated H-bond with T63 | Anticancer, Autoimmune | [11] |
| 1,7-naphthyridine (46) | Dihydroorotate Dehydrogenase (DHODH) | - | IC50: 28.3 ± 3.3 nM | H-bond with Y356 | Anticancer, Autoimmune | [11] |
Projected Therapeutic Targets and Signaling Pathways
Based on the activities of related compounds, this compound could potentially target a range of proteins involved in critical cellular processes.
Cancer
Quinolone derivatives have shown promise as anticancer agents by targeting various proteins.[1] One key area is the inhibition of efflux pumps like P-glycoprotein (ABCB1), which contributes to multidrug resistance (MDR) in cancer.[8] By inhibiting P-glycoprotein, these compounds can enhance the efficacy of other anticancer drugs.[8] Furthermore, derivatives have been designed as inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer metabolism, and Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[9][10][11]
Infectious Diseases
Several 2-aryl/heteroaryl-quinoline-4-carboxylic acids have demonstrated significant binding affinities for proteins essential to the survival of pathogens responsible for malaria and tuberculosis.[1] An integrated in silico workflow has also identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives, suggesting their potential as antileishmanial agents.[12][13][14]
Experimental Protocols: A Generalized In Silico Docking Workflow
The in silico analysis of quinoline derivatives typically follows a multi-step computational workflow. This process is crucial for identifying lead compounds and understanding their mechanism of action at a molecular level.
Ligand and Target Preparation
-
Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized using computational chemistry software. This involves energy minimization to achieve a stable conformation.
-
Target Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
Molecular Docking
-
Grid Generation: A binding site on the target protein is defined, and a grid is generated to specify the space where the ligand can dock.
-
Docking Simulation: A docking algorithm is used to place the ligand into the defined binding site in various conformations and orientations. The interactions between the ligand and the protein are then scored based on a force field to estimate the binding affinity.
Post-Docking Analysis
-
Binding Mode Analysis: The best-scoring poses are analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
ADMET Prediction: In silico tools are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.[1]
Conclusion and Future Directions
The comparative analysis of in silico docking studies on quinoline-4-carboxylic acid derivatives suggests that this compound holds significant potential as a scaffold for the development of novel therapeutic agents. The presence of the dimethylphenyl group may influence its binding affinity and selectivity for various targets.
Future research should focus on:
-
Specific In Silico Studies: Performing detailed molecular docking and molecular dynamics simulations of this compound against a panel of relevant biological targets.
-
Synthesis and In Vitro Validation: Synthesizing the compound and experimentally validating the in silico predictions through in vitro binding assays and cell-based functional assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to establish a clear structure-activity relationship and optimize the lead compound for improved potency and selectivity.
This systematic approach, combining computational and experimental methods, will be crucial in elucidating the full therapeutic potential of this promising compound.
References
- 1. ijcps.org [ijcps.org]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking for Identification of Potential Targets for Drug Repurposing. | Semantic Scholar [semanticscholar.org]
- 5. Molecular Docking for Identification of Potential Targets for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
A Comparative Guide to the ADMET Properties of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives: An In Silico Perspective
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] However, the successful translation of a potent molecule into a viable drug candidate is contingent upon its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative overview of the predicted ADMET properties of various 2-aryl-quinoline-4-carboxylic acid derivatives based on available in silico studies. While experimental data for this specific class of compounds is limited in the public domain, these computational predictions offer valuable insights for guiding future drug design and development efforts.
Predictive ADMET Profile: A Comparative Analysis
Computational tools such as SwissADME and pkCSM are frequently employed to forecast the pharmacokinetic and toxicity profiles of novel chemical entities.[1][4] The following tables summarize the predicted ADMET parameters for a series of 2-aryl-quinoline-4-carboxylic acid derivatives, highlighting their potential as drug-like molecules.
Table 1: Predicted Physicochemical and Absorption Properties
| Compound ID | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) (Ų) | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (log Papp) | Reference |
| Series 3a-j | - | - | 50.191 - 77.893 | 82 - 91 | - | [2] |
| Compound 41 | - | - | - | - | - | [5] |
| Compound P6 | - | - | - | - | - | [6] |
Note: Specific values for individual compounds in series 3a-j were not detailed in the abstract. Compound 41 showed significant oral bioavailability (F = 56%) in experimental studies, supporting the potential for good absorption in this class.[5]
Table 2: Predicted Distribution, Metabolism, and Excretion Properties
| Compound ID | Predicted BBB Penetration | Predicted Plasma Protein Binding (%) | Predicted CYP2D6 Inhibitor | Predicted Renal OCT2 Substrate | Reference |
| Series 3a-j | Expected Range | > 95 | - | - | [2] |
| Benzoheterocyclic 4-aminoquinolines | - | - | Some derivatives predicted as inhibitors | Some derivatives predicted as substrates | [7] |
Table 3: Predicted Toxicity Profile
| Compound ID | Mutagenicity | Tumorigenicity | Irritative Effects | Reproductive Effects | Hepatotoxicity |
| Series 3a-j | Predicted Safe | Predicted Safe | Predicted Safe | Predicted Safe | - |
| General Quinoline Derivatives | - | - | - | - | Predicted |
Experimental Protocols for ADMET Assessment
While the data presented above is predictive, experimental validation is crucial. Below are detailed methodologies for key in vitro assays commonly used to evaluate ADMET properties.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.
Methodology:
-
A filter plate with a polyvinylidene fluoride (PVDF) membrane is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).
-
The test compound is dissolved in a buffer solution at a known concentration and added to the donor wells of the filter plate.
-
The acceptor plate, containing a buffer solution, is placed in contact with the filter plate.
-
The assembly is incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 4-16 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation:
where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA]t is the compound concentration in the acceptor well at time t, and [C]eq is the equilibrium concentration.
Caco-2 Cell Permeability Assay
Objective: To evaluate the active and passive transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer with properties similar to the intestinal epithelium.
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (AP) side of the monolayer (for absorption studies) or the basolateral (BL) side (for efflux studies).
-
Samples are collected from the opposite side at various time points over a 2-hour period.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.
Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.
Methodology:
-
The test compound is incubated with a source of metabolic enzymes (e.g., human liver microsomes) in the presence of necessary cofactors (e.g., NADPH).
-
The reaction is initiated by the addition of the cofactor and incubated at 37°C.
-
Aliquots are removed at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
MTT Cytotoxicity Assay
Objective: To measure the cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cells (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration at which 50% of cell growth is inhibited) is calculated.
Visualizing the ADMET Process
The following diagrams illustrate the general workflow of in silico ADMET prediction and the overall ADMET process in drug discovery.
Caption: Workflow of in silico ADMET prediction for novel compounds.
Caption: The five stages of the ADMET process in pharmacology.
Conclusion
The in silico analysis of 2-aryl-quinoline-4-carboxylic acid derivatives suggests that this class of compounds generally possesses favorable drug-like properties. Predictions indicate good intestinal absorption and a low likelihood of mutagenicity or tumorigenicity for some series.[2] However, high plasma protein binding may be a common characteristic to consider.[2] It is imperative to underscore that these are computational predictions. Rigorous experimental validation using the protocols outlined in this guide is essential to accurately characterize the ADMET profile of any new derivative and to progress promising candidates through the drug discovery pipeline. Future studies should focus on generating robust experimental data to build comprehensive structure-activity and structure-property relationships for this important scaffold.
References
- 1. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 2. ijcps.org [ijcps.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 2-Arylquinoline-4-Carboxylic Acid Derivatives and Known Inhibitors Targeting ATAD2
For Researchers, Scientists, and Drug Development Professionals
ATAD2 is an epigenetic reader protein that has been implicated in the progression of several cancers due to its role in chromatin remodeling and transcriptional regulation. Its overexpression is often correlated with poor prognosis, making it an attractive target for the development of novel cancer therapeutics.
Quantitative Efficacy of ATAD2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 2-arylquinoline-4-carboxylic acid derivative and other known small molecule inhibitors of ATAD2. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound Class | Specific Compound | Target | Assay Format | IC50 (nM) | Reference(s) |
| 2-Arylquinoline-4-Carboxylic Acid Derivative | Compound 41 | DHODH | Enzyme Assay | 9.71 | [1][2] |
| Compound 43 | DHODH | Enzyme Assay | 26.2 | [1][2] | |
| Known ATAD2 Inhibitors | |||||
| Benzimidazole Derivative | BAY-850 | ATAD2 | TR-FRET | 166 | [3][4] |
| Pyrrolidinopyridone Derivative | Compound 14b | ATAD2 | HTRF | 810 | [5] |
| Pyrrolidinopyridone Derivative | Compound 17c | ATAD2 | HTRF | >1000 | [5] |
| Novel Series Derivative | Compound 5 (AZ13824374) | ATAD2 | HTRF | Potent | [6] |
Note: Direct comparison of IC50 values should be made with caution as they can vary based on the specific assay conditions and formats used.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. The following are outlines of common assays used to determine ATAD2 inhibition.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the ATAD2 bromodomain to an acetylated histone substrate. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
-
Principle: The assay utilizes a terbium-labeled donor (e.g., anti-GST antibody bound to GST-tagged ATAD2) and a dye-labeled acceptor (e.g., biotinylated histone peptide bound to streptavidin-dye). When the donor and acceptor are in close proximity due to the ATAD2-histone interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Protocol Outline:
-
A solution containing the test compound, GST-tagged ATAD2 protein, and a biotinylated acetylated histone H4 peptide is prepared in an assay buffer.
-
Terbium-labeled anti-GST antibody and a dye-labeled streptavidin are added to the mixture.
-
The reaction is incubated at room temperature to allow for binding to occur.
-
The fluorescence is measured using a microplate reader capable of TR-FRET. The ratio of the acceptor emission to the donor emission is calculated.
-
The IC50 value is determined by plotting the FRET ratio against a range of inhibitor concentrations.[7][8][9]
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures the interaction between two molecules. It is a highly sensitive method for detecting protein-protein interactions.
-
Principle: The assay employs donor and acceptor beads that are coated with molecules that can bind to the proteins of interest (e.g., anti-tag antibodies). When the proteins interact, the beads are brought into close proximity. Upon excitation with a laser, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal.
-
Protocol Outline:
-
The test inhibitor is incubated with the ATAD2 protein (e.g., His-tagged) and a biotinylated acetylated histone peptide.
-
Streptavidin-coated donor beads and nickel-chelate acceptor beads are added to the mixture.
-
The plate is incubated in the dark at room temperature to allow for bead-protein binding.
-
The signal is read on an AlphaScreen-compatible plate reader.
-
A decrease in signal indicates inhibition of the ATAD2-histone interaction, and IC50 values are calculated from a dose-response curve.[10][11][12]
-
Visualizations
ATAD2 Signaling Pathway in Cancer
ATAD2 is a transcriptional co-regulator that plays a role in various cellular processes that contribute to cancer development. The following diagram illustrates a simplified signaling pathway involving ATAD2.
Experimental Workflow for ATAD2 Inhibitor Screening
The process of identifying and characterizing ATAD2 inhibitors typically follows a structured workflow, from initial screening to lead optimization.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. colorado.edu [colorado.edu]
Unveiling the Selectivity Profile: A Comparative Cross-Reactivity Analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid
For Immediate Release
A comprehensive analysis of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, a member of the pharmacologically significant quinoline-4-carboxylic acid class, reveals a hypothetical cross-reactivity profile against a panel of key biological targets. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its potential selectivity, supported by detailed experimental protocols and data presented for comparative purposes.
The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives of this class have been shown to act through various mechanisms, such as the inhibition of sirtuins (SIRTs), histone deacetylases (HDACs), and translation elongation factor 2 (PfEF2).[4][5][6] Given the broad therapeutic potential and diverse mechanisms of action within this compound class, a thorough understanding of the cross-reactivity profile of individual analogues like this compound is crucial for advancing drug discovery efforts and ensuring target specificity.
This comparative guide outlines a proposed cross-reactivity study, presenting hypothetical data to illustrate the compound's potential interactions with a selected panel of kinases and epigenetic enzymes. The selection of these targets is based on the known activities of structurally related quinoline derivatives.
Comparative Analysis of Inhibitory Activity
To assess the selectivity of this compound, its inhibitory activity was hypothetically evaluated against a panel of kinases and histone deacetylases. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) derived from in vitro assays.
| Target Class | Specific Target | This compound (IC₅₀, µM) | Alternative 1 (Compound X) (IC₅₀, µM) | Alternative 2 (Compound Y) (IC₅₀, µM) |
| Kinases | ||||
| EGFR | > 100 | 0.05 | > 100 | |
| VEGFR2 | 85.2 | 0.1 | > 100 | |
| SRC | 45.7 | 1.2 | 8.9 | |
| ABL1 | > 100 | 0.02 | > 100 | |
| Epigenetic Targets | ||||
| HDAC1 | 15.3 | > 50 | 0.5 | |
| HDAC2 | 22.8 | > 50 | 0.8 | |
| HDAC3 | 5.1 | > 50 | 1.5 | |
| SIRT1 | > 100 | 2.5 | > 100 | |
| SIRT2 | > 100 | 5.8 | > 100 | |
| SIRT3 | 9.8 | 1.1 | > 100 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental results for this compound would be presented in a comparative context.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the data for the comparative analysis.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of the test compound to the ATP site of a kinase.
-
Reagent Preparation : Prepare a solution of the test compound, a fluorescein-labeled antibody, a terbium-labeled antibody, and the kinase of interest in a suitable buffer.
-
Assay Procedure :
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase-antibody solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader.
-
Data Analysis : Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
HDAC Inhibition Assay (Fluorometric Assay)
This assay measures the inhibition of HDAC enzyme activity using a fluorogenic substrate.
-
Reagent Preparation : Prepare a solution of the test compound, the HDAC enzyme, and the fluorogenic substrate in an assay buffer.
-
Assay Procedure :
-
Add the test compound to the wells of a 96-well plate.
-
Add the HDAC enzyme to each well and incubate for 10 minutes at 37°C.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add a developer solution to stop the reaction and generate a fluorescent signal.
-
-
Data Acquisition : Measure the fluorescence intensity using a microplate reader.
-
Data Analysis : Determine the IC₅₀ values from the dose-response curves.
Visualizing Experimental Workflow and Potential Signaling Pathways
To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for Cross-Reactivity Screening.
Caption: Potential Signaling Pathways and Targets.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline Derivatives Emerge as Potent Anti-Inflammatory Agents, Challenging Traditional NSAIDs
For Immediate Release
In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, researchers are increasingly turning their attention to quinoline derivatives. A growing body of evidence, supported by rigorous experimental data, suggests that these compounds not only exhibit significant anti-inflammatory activity but may also offer advantages over conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This comparative guide provides an in-depth analysis of the anti-inflammatory prowess of quinoline derivatives against established NSAIDs, presenting key experimental findings, detailed methodologies, and insights into their mechanisms of action.
The quest for novel anti-inflammatory agents is driven by the need to overcome the well-documented side effects of long-term NSAID use, such as gastrointestinal and cardiovascular complications.[1][2][3] Quinoline, a heterocyclic aromatic organic compound, has proven to be a versatile scaffold in medicinal chemistry, leading to the development of derivatives with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of novel compounds is often evaluated using in vivo models such as the carrageenan-induced paw edema test and in vitro assays to determine their inhibitory effects on key inflammatory enzymes like cyclooxygenase (COX). The following tables summarize the comparative performance of selected quinoline derivatives against standard NSAIDs.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted method for screening acute anti-inflammatory activity.[7][8][9] The percentage of edema inhibition is a key metric for evaluating a compound's effectiveness.
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Quinoline Derivative | |||||
| NTD3 (Benzoic acid sub.) | - | - | Surpassing Diclofenac | Diclofenac | - |
| QC (Naproxen hybrid) | < 6.562 | - | Comparable to Diclofenac & Celecoxib | Diclofenac (5 mg/kg) | - |
| Compound 6b | - | - | Significant | - | - |
| Compound 6a | - | - | Significant | - | - |
| NSAIDs | |||||
| Diclofenac | 5 | - | - | - | - |
| Celecoxib | 100 | - | - | - | - |
| Indomethacin | 10 | 3 hours | Significant | - | - |
Data synthesized from multiple sources.[3][7][10][11] Note: Direct quantitative comparison is challenging due to variations in experimental protocols across studies.
In Vitro COX Inhibition
Many quinoline derivatives, much like traditional NSAIDs, exert their anti-inflammatory effects by inhibiting the COX enzymes, COX-1 and COX-2.[1][12] Selective inhibition of COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects.[2][13]
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC₅₀ of Reference (µM) |
| Quinoline Derivatives | |||||
| Compound 12c | COX-2 | 0.1 | > 500 | Celecoxib | 0.06 |
| Compound 14a | COX-2 | 0.11 | > 454 | Celecoxib | 0.06 |
| Compound 14b | COX-2 | 0.11 | > 454 | Celecoxib | 0.06 |
| Compound 9e | COX-2 | 0.043 | > 513 | Celecoxib | 0.06 |
| NSAIDs | |||||
| Celecoxib | COX-2 | 0.06 | 405 | - | - |
| Ibuprofen | COX-1 | 2.19 | - | - | - |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2. Data compiled from multiple studies.[14][15][16]
Unraveling the Mechanism: Signaling Pathways
The primary mechanism of action for many NSAIDs and a significant number of anti-inflammatory quinoline derivatives is the inhibition of the cyclooxygenase (COX) pathway. This pathway is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13]
References
- 1. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lecturio.com [lecturio.com]
- 14. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals
The proper disposal of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid is critical for ensuring laboratory safety and environmental protection. As a quinoline derivative, this compound should be handled as a hazardous chemical waste, adhering to strict disposal protocols. This guide provides essential safety information and step-by-step instructions for its proper disposal.
Immediate Safety and Handling
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While specific data for this exact compound is limited, related quinoline carboxylic acids are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][4][5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[1][4][7]
-
Body Protection: A lab coat is required. For tasks with a higher risk of exposure, additional protective clothing should be worn to prevent skin contact.[1][2][4]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4][8]
Handling Procedures:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[4][8]
-
Avoid generating dust.[4]
-
Prevent all personal contact, including inhalation and ingestion.[4]
-
Wash hands thoroughly after handling the material.[1][4][10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[8][10][11]
-
Carefully sweep or vacuum the material into a suitable, sealed container clearly labeled as hazardous waste.[1][5][6][11]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[8] Collect all cleanup materials as hazardous waste.
-
-
Major Spills:
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must comply with all federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][8]
1. Waste Classification:
-
Treat this compound as a hazardous waste.[8][12] Laboratory personnel should consider all chemical waste hazardous unless confirmed otherwise by the institution's safety office.[12]
2. Waste Collection and Segregation:
-
Collect all waste containing this compound (including excess solid, solutions, and contaminated materials like gloves or paper towels) in a dedicated, compatible, and clearly labeled hazardous waste container.[4][8][13][14]
-
The container must have a secure screw-top cap and be in good condition to prevent leaks.
-
Do not mix this waste with incompatible chemicals.[14]
3. Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[13][14]
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Keep the container closed at all times except when adding waste.[12]
5. Disposal Request:
-
Once the container is full or you are finished generating this waste, contact your institution's EHS or hazardous waste management office to arrange for pickup.[12][13]
-
Follow their specific procedures for waste collection requests.[12]
6. Empty Container Disposal:
-
A container that has held this chemical must be managed as hazardous waste.[12] To be disposed of as non-hazardous trash, it would require triple-rinsing with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[12] Always deface or remove the original chemical label before discarding the empty container.[12]
Disposal Methods Summary
| Disposal Method | Applicability for this compound | Rationale & Key Steps |
| Licensed Hazardous Waste Contractor | Recommended & Required | The compound is a quinoline derivative and must be treated as hazardous waste. Disposal must be handled by your institution's EHS office or a licensed contractor in accordance with EPA, state, and local regulations.[1][12] |
| Drain Disposal | Strictly Prohibited | Quinolines and their derivatives can be toxic to aquatic life and are not suitable for drain disposal.[4][7][8][9][10] |
| Trash Disposal | Strictly Prohibited | As a hazardous chemical, it cannot be disposed of in regular solid waste streams.[8][15] |
| Evaporation | Strictly Prohibited | Evaporation in a fume hood is not a permissible method of hazardous waste disposal.[12] |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. canbipharm.com [canbipharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. chemos.de [chemos.de]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. nj.gov [nj.gov]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the proper handling and disposal of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid. The following procedures are based on best practices for handling structurally related compounds, including quinoline derivatives and aromatic carboxylic acids, to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The required PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2] | Protects eyes and face from splashes or airborne powder.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3][4] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1][2][4] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. For larger quantities, a chemical-resistant apron is recommended.[2][4] | Protects skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | An N95 or higher particulate respirator for handling the solid form. An air-purifying respirator with organic vapor cartridges may be necessary for solutions.[3][4] | Prevents inhalation of dust particles or vapors.[2][3][4] |
| Footwear | Fully enclosed, chemical-resistant shoes.[2] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[2][5]
-
Ensure the fume hood is functioning correctly before beginning work.[2]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical.[2]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[2]
-
-
Chemical Handling :
-
Post-Handling Procedures :
-
Decontamination : Thoroughly clean all contaminated surfaces and equipment.[1][2][4]
-
PPE Removal : Remove PPE in the designated area to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2][4]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2][4]
-
Liquid Waste : Solutions containing the compound must be collected in a separate, labeled hazardous waste container.[4]
-
-
Disposal Method :
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

